Technical Documentation Center

cis-(2-Amino-2-methyl-cyclopentyl)-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-(2-Amino-2-methyl-cyclopentyl)-methanol

Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of cis-(2-Amino-2-methyl-cyclopentyl)-methanol

The chemical structure and stereochemistry of cis-(2-Amino-2-methyl-cyclopentyl)-methanol represent a critical scaffold in medicinal chemistry, particularly in the design of conformationally restricted peptidomimetics an...

Author: BenchChem Technical Support Team. Date: February 2026

The chemical structure and stereochemistry of cis-(2-Amino-2-methyl-cyclopentyl)-methanol represent a critical scaffold in medicinal chemistry, particularly in the design of conformationally restricted peptidomimetics and metabotropic glutamate receptor (mGluR) ligands.

This guide details the structural analysis, synthetic pathways, and stereochemical validation of this compound, designed for researchers in drug discovery.

Structural Characterization & Stereochemistry

The core significance of cis-(2-Amino-2-methyl-cyclopentyl)-methanol (CAS: 169692-22-2 for HCl salt) lies in its rigidified 1,2-amino alcohol motif. Unlike flexible acyclic analogs, the cyclopentane ring locks the amino and hydroxyl groups into a specific spatial arrangement, reducing the entropic penalty upon receptor binding.

Stereochemical Nomenclature

The "cis" designation in this context follows the IUPAC convention for 1,2-disubstituted cycloalkanes, defining the relationship between the heteroatom-bearing substituents.

  • Configuration: The Amino group (at C2) and the Hydroxymethyl group (at C1) are on the same face (syn) of the cyclopentane ring.

  • Quaternary Center: The C2 position is a quaternary carbon possessing both an amino group and a methyl group. Consequently, the methyl group is trans (anti) to the hydroxymethyl group.

  • Absolute Configuration: For the specific enantiomer often utilized in asymmetric synthesis (derived from specific chiral pools or resolution), the configurations are typically defined as (1S, 2S) or (1R, 2R) depending on the specific isomer of interest. The CAS 169692-22-2 usually refers to the racemic cis-diastereomer unless specified otherwise.

Conformational Analysis

The cyclopentane ring is not planar but exists in a dynamic equilibrium between envelope and half-chair conformations.

  • Preferred Conformation: To minimize 1,2-steric interactions (A-strain), the bulky hydroxymethyl and methyl/amino groups will adopt a pseudo-equatorial orientation where possible.

  • Intramolecular H-Bonding: A critical stabilizing feature is the potential intramolecular hydrogen bond between the C2-Amino nitrogen and the C1-Hydroxyl oxygen, forming a stable 5-membered pseudo-ring. This interaction often dictates the bio-active conformation.

Table 1: Physicochemical Profile

Property Data Note
Molecular Formula C7H15NO Free base
Molecular Weight 129.20 g/mol Free base
CAS Number 169692-22-2 Hydrochloride salt
LogP (Predicted) ~0.2 - 0.5 Highly polar, water-soluble
pKa (Amine) ~9.5 - 10.2 Typical for primary aliphatic amines
H-Bond Donors 2 -NH2, -OH

| H-Bond Acceptors | 2 | -NH2, -OH |[1]

Synthetic Pathways

The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol requires the construction of a quaternary carbon center with high diastereoselectivity. The most robust route utilizes the Bucherer-Bergs reaction followed by stereoselective hydrolysis and reduction.

Pathway Logic
  • Scaffold Formation: Start with 2-methylcyclopentanone . The existing methyl group directs the incoming nucleophile.

  • Quaternary Center Installation: The Bucherer-Bergs reaction (KCN, (NH4)2CO3) yields a hydantoin. Thermodynamic control typically favors the isomer where the bulky hydantoin ring is trans to the C2-methyl group (minimizing steric clash), but in 2-substituted cyclopentanones, mixtures often result which must be separated.

  • Ring Opening: Hydrolysis of the hydantoin yields the amino acid.

  • Reduction: Chemoselective reduction of the carboxylic acid to the alcohol.

Detailed Protocol
Step 1: Bucherer-Bergs Reaction
  • Reagents: 2-Methylcyclopentanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 2-methylcyclopentanone (1.0 eq) in EtOH/H2O.

    • Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq).

    • Heat to 60°C for 24-48 hours in a sealed vessel (Caution: Cyanide gas risk).

    • Cool and acidify to precipitate the spiro-hydantoin intermediate.

    • Purification: Recrystallize from EtOH to enrich the major diastereomer.

Step 2: Hydrolysis to Amino Acid
  • Reagents: NaOH (aq), Reflux.

  • Procedure:

    • Reflux the hydantoin in 3M NaOH for 24 hours.

    • Neutralize with HCl to pH 7 to precipitate 2-amino-2-methylcyclopentanecarboxylic acid .

Step 3: Reduction to Amino Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH4), THF (anhydrous).

  • Procedure:

    • Suspend the amino acid (or its methyl ester) in dry THF under N2.

    • Slowly add LiAlH4 (2.5 eq) at 0°C.

    • Reflux for 4-6 hours.

    • Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.

    • Isolation: Concentrate the filtrate to yield the crude amino alcohol.

    • Salt Formation: Treat with HCl in dioxane to isolate the stable cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride .

Diagrammatic Workflow

SynthesisPathway Start 2-Methylcyclopentanone Step1 Spiro-Hydantoin Intermediate Start->Step1 Bucherer-Bergs (KCN, (NH4)2CO3) Step2 2-Amino-2-methyl- cyclopentanecarboxylic Acid Step1->Step2 Hydrolysis (NaOH, Reflux) Final cis-(2-Amino-2-methyl- cyclopentyl)-methanol Step2->Final Reduction (LiAlH4, THF)

Caption: Synthetic route from 2-methylcyclopentanone to the target amino alcohol via hydantoin intermediate.

Analytical Profiling & Validation

Trustworthiness in synthesis relies on rigorous characterization. The following signals confirm the structure.

NMR Spectroscopy (D2O)
  • 1H NMR:

    • δ 1.15 ppm (s, 3H): Singlet corresponding to the quaternary methyl group at C2. This sharp singlet is diagnostic; if it is a doublet, the methyl is on a tertiary carbon (wrong regioisomer).

    • δ 3.40 - 3.65 ppm (m, 2H): Diastereotopic protons of the hydroxymethyl group (-CH2OH).

    • δ 2.10 ppm (m, 1H): Methine proton at C1.

  • 13C NMR:

    • Quaternary Carbon (C2): Distinctive low-field shift (approx 60-65 ppm) due to the amino group.

    • Hydroxymethyl Carbon: Signal at approx 65 ppm.

Stereochemical Verification (NOESY)

To confirm the cis relationship:

  • NOE Correlation: A strong Nuclear Overhauser Effect (NOE) should be observed between the C2-Methyl protons and the C1-Methine proton .

  • Logic: If the Methyl and Hydroxymethyl groups were cis, the Methyl protons would show NOE with the Hydroxymethyl protons. If the Amino and Hydroxymethyl are cis (target), the Methyl is trans to the Hydroxymethyl group, placing the Methyl cis to the C1-proton.

Applications in Drug Discovery

Metabotropic Glutamate Receptors (mGluRs)

This scaffold is a structural analog of glutamate . The rigid cyclopentane ring constrains the distance between the amine and the hydroxyl (mimicking the distal carboxylate of glutamate), making it a potent probe for Group II mGluRs (mGluR2/3).

Peptidomimetics

Incorporation of this amino alcohol into peptide backbones induces specific secondary structures (turns or helices) by restricting the


 and 

torsion angles. It serves as a hydrolytically stable isostere for serine or threonine in bioactive peptides.

Applications Core cis-(2-Amino-2-methyl- cyclopentyl)-methanol App1 mGluR Agonists (Glutamate mimic) Core->App1 App2 Peptidomimetics (Beta-turn inducer) Core->App2 App3 Chiral Auxiliaries (Asymmetric catalysis) Core->App3

Caption: Primary application domains in medicinal chemistry.

References

  • Sigma-Aldrich. cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Sheet. Link

  • PubChem. Compound Summary for CID 329773705. National Center for Biotechnology Information. Link

  • Jimenez, E.C. Synthesis and applications of symmetric amino acid derivatives. Organic & Biomolecular Chemistry. Link

  • Santa Cruz Biotechnology. cis-(2-Amino-2-methyl-cyclopentyl)-methanol (CAS 202921-91-3).[2] Link

  • Org. Synth. Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, Coll. Vol. 10. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-methyl-cyclopentyl-methanol Derivatives

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery In the landscape of modern drug development, the adage "fail early, fail cheap" has never been more pertinent. A significant portion of drug cand...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the adage "fail early, fail cheap" has never been more pertinent. A significant portion of drug candidate attrition can be attributed to suboptimal biopharmaceutical properties.[1] Therefore, a comprehensive understanding of a molecule's physicochemical characteristics is not merely a perfunctory exercise but a cornerstone of a successful drug discovery program. This guide provides a detailed exploration of the key physicochemical properties of 2-amino-2-methyl-cyclopentyl-methanol derivatives, a class of compounds with potential therapeutic applications. We will delve into the theoretical underpinnings and provide actionable experimental protocols to empower researchers in their quest to identify and optimize promising drug candidates. Optimizing the absorption, distribution, metabolism, elimination, and toxicological (ADMET) properties of a lead molecule requires meticulous control over its bulk physicochemical properties.[2]

Lipophilicity: A Double-Edged Sword in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's interaction with biological membranes and its target proteins.[3] It is a delicate balance; sufficient lipophilicity is required for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[4][5] For 2-amino-2-methyl-cyclopentyl-methanol derivatives, the interplay of the polar amino and hydroxyl groups with the non-polar cyclopentyl ring and any further substitutions will dictate the overall lipophilicity.

Experimental Determination of Lipophilicity (logP/logD)

The partition coefficient (logP) and distribution coefficient (logD) are the most common measures of lipophilicity. While logP describes the partitioning of the neutral species between octanol and water, logD accounts for both neutral and ionized forms at a specific pH, making it more physiologically relevant for ionizable compounds like our target derivatives.

A robust and widely adopted method for determining logD is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][6]

Experimental Protocol: RP-HPLC for logD7.4 Determination

  • Preparation of Mobile Phases:

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM phosphate buffer) at pH 7.4.

    • Mobile Phase B: Organic modifier (e.g., methanol or acetonitrile).

  • System Suitability:

    • Equilibrate a C18 column with a known mixture of Mobile Phase A and B.

    • Inject a standard compound with a known logD value to verify retention time and peak shape.

  • Calibration Curve:

    • Prepare a series of standard compounds with a range of known logD values.

    • Inject each standard and record the retention time (t_R).

    • Plot logD versus log k', where k' (retention factor) is calculated as: k' = (t_R - t_0) / t_0 (t_0 is the void time).

  • Sample Analysis:

    • Dissolve the 2-amino-2-methyl-cyclopentyl-methanol derivative in a suitable solvent.

    • Inject the sample and record its retention time.

    • Calculate log k' for the test compound and determine its logD7.4 from the calibration curve.

Causality in Experimental Choice: RP-HPLC is preferred over the traditional shake-flask method for its higher throughput, smaller sample requirement, and suitability for compounds with a wide range of lipophilicities.[2] The choice of a C18 column is based on its non-polar stationary phase, which mimics a lipid environment.

Data Presentation: Lipophilicity Profile
DerivativeSubstitution PatternRetention Time (min)log k'logD7.4
Parent -t_R1k'_1logD_1
Derivative A e.g., N-benzylt_R2k'_2logD_2
Derivative B e.g., O-methylt_R3k'_3logD_3

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7] The 2-amino-2-methyl-cyclopentyl-methanol core possesses both hydrogen bond donors (amino and hydroxyl groups) and a hydrophobic cyclopentyl scaffold, making its solubility highly dependent on the nature of its derivatives.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preclinical development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of the solid 2-amino-2-methyl-cyclopentyl-methanol derivative to a series of vials containing a buffer of known pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Analyzing samples at multiple time points can verify that equilibrium has been reached.

Data Presentation: Solubility Profile
DerivativepHTemperature (°C)Thermodynamic Solubility (µg/mL)
Parent 7.425S_1
Derivative A 7.425S_2
Derivative B 7.425S_3

Ionization Constant (pKa): The pH-Dependent Personality of a Molecule

Many drugs are weak acids or bases, and their ionization state is governed by their pKa and the pH of their environment.[4] The amino group in 2-amino-2-methyl-cyclopentyl-methanol derivatives is basic and will be protonated at physiological pH, influencing its solubility, permeability, and target binding. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of ionized to unionized forms of a drug.[4]

Experimental Determination of pKa

Capillary electrophoresis (CE) is a powerful technique for pKa determination, especially for early-stage drug candidates, due to its speed and low sample consumption.[8]

Experimental Protocol: Capillary Electrophoresis for pKa Determination

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) with a range of pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Dissolve the 2-amino-2-methyl-cyclopentyl-methanol derivative in each of the prepared buffers.

  • Electrophoretic Mobility Measurement: For each pH, inject the sample into the capillary and apply a voltage. The compound will migrate towards the detector at a rate dependent on its charge, which is a function of its ionization state.

  • Data Analysis: Plot the electrophoretic mobility of the compound against the pH of the buffer. The resulting sigmoidal curve can be fitted to an appropriate equation to determine the pKa value(s).

Authoritative Grounding: The pKa values obtained via CE have been shown to be in good agreement with those determined by traditional potentiometric titration.[8]

Data Presentation: Ionization Profile
DerivativepKa (Basic)% Ionized at pH 7.4
Parent pKa_1%_1
Derivative A pKa_2%_2
Derivative B pKa_3%_3

Chemical Stability: Ensuring the Integrity of the Active Moiety

The chemical stability of a drug candidate is paramount for its successful development, manufacturing, and storage.[3] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. For 2-amino-2-methyl-cyclopentyl-methanol derivatives, potential liabilities could include oxidation of the amino or hydroxyl groups.

Experimental Assessment of Chemical Stability

A forced degradation study is an essential component of stability testing.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Prepare solutions of the 2-amino-2-methyl-cyclopentyl-methanol derivative in various stress conditions:

    • Acidic: e.g., 0.1 M HCl

    • Basic: e.g., 0.1 M NaOH

    • Oxidative: e.g., 3% H2O2

    • Photolytic: Exposure to UV light

    • Thermal: Elevated temperature (e.g., 60°C)

  • Time Points: Incubate the solutions under these conditions and take samples at various time points (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, typically RP-HPLC with UV or MS detection, to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point for each stress condition.

Trustworthiness of the Protocol: A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, ensuring an accurate assessment of stability.

Data Presentation: Chemical Stability Profile
Derivative% Remaining after 24h (0.1 M HCl)% Remaining after 24h (0.1 M NaOH)% Remaining after 24h (3% H2O2)
Parent %_HCl_1%_NaOH_1%_H2O2_1
Derivative A %_HCl_2%_NaOH_2%_H2O2_2
Derivative B %_HCl_3%_NaOH_3%_H2O2_3

Visualizations: Connecting Concepts and Workflows

Physicochemical_Properties_Workflow cluster_synthesis Compound Synthesis cluster_profiling Physicochemical Profiling cluster_adme ADME & Drug-like Properties Compound 2-amino-2-methyl-cyclopentyl-methanol Derivatives Lipophilicity Lipophilicity (logD) RP-HPLC Compound->Lipophilicity Characterization Solubility Aqueous Solubility Shake-Flask Compound->Solubility Characterization pKa Ionization (pKa) Capillary Electrophoresis Compound->pKa Characterization Stability Chemical Stability Forced Degradation Compound->Stability Characterization Absorption Absorption & Permeability Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Toxicity Toxicity Lipophilicity->Toxicity Solubility->Absorption pKa->Solubility pKa->Absorption Excretion Excretion pKa->Excretion Stability->Toxicity Metabolism Metabolism Lipophilicity_Impact cluster_low Low Lipophilicity (logD) cluster_optimal Optimal Lipophilicity (logD) cluster_high High Lipophilicity (logD) Low_Perm Poor Membrane Permeability Balanced Balanced Permeability & Solubility High_Sol Good Aqueous Solubility Good_ADME Favorable ADME Profile Balanced->Good_ADME High_Perm High Membrane Permeability Low_Sol Poor Aqueous Solubility High_Met Increased Metabolism Off_Target Off-Target Toxicity

Sources

Foundational

An In-depth Technical Guide to the Therapeutic Potential of cis-(2-Amino-2-methyl-cyclopentyl)-methanol in Drug Discovery

Executive Summary This technical guide provides a comprehensive overview of the therapeutic potential of the novel chemical entity, cis-(2-Amino-2-methyl-cyclopentyl)-methanol. While direct research on this specific mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the therapeutic potential of the novel chemical entity, cis-(2-Amino-2-methyl-cyclopentyl)-methanol. While direct research on this specific molecule is limited, its structural components—a stereochemically complex cyclopentane scaffold and an amino alcohol functional group—are well-established pharmacophores in medicinal chemistry. This document synthesizes information from related compounds and general principles of drug discovery to project the potential of this molecule. We will explore its synthetic accessibility, postulate its pharmacological profile and mechanisms of action, and outline a strategic workflow for its investigation as a potential therapeutic agent. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring new chemical spaces for therapeutic innovation.

Introduction: Unveiling a Privileged Scaffold

The quest for novel therapeutic agents often leads to the exploration of unique chemical structures that can interact with biological targets with high affinity and specificity. The molecule cis-(2-Amino-2-methyl-cyclopentyl)-methanol, with the chemical formula C7H15NO, presents an intriguing scaffold for drug discovery.[1] Its structure is characterized by a cis-configured 1,2-disubstituted cyclopentane ring, bearing a hydroxymethyl group and a geminal amino-methyl group. This arrangement of functional groups on a constrained carbocyclic core suggests a high potential for specific molecular interactions.

The cyclopentane ring, while a common motif in natural products, has been historically underutilized in drug discovery programs compared to six-membered rings, partly due to perceived synthetic challenges.[2] However, modern synthetic methodologies have made highly substituted cyclopentanes more accessible, revealing their value as core scaffolds in successful medicinal chemistry programs.[2] The puckered, non-planar conformation of the cyclopentane ring allows for precise spatial orientation of substituents, which can be crucial for fitting into the binding pockets of enzymes and receptors.[3]

Furthermore, the 1,2-amino alcohol moiety is a well-known pharmacophore present in numerous biologically active compounds and is a key building block in asymmetric synthesis.[4][5] Amino alcohols are known to interact with a variety of biological targets, and their derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and receptor agonists.[6][7][8] The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (the nitrogen of the amino group) in a stereochemically defined arrangement makes cis-(2-Amino-2-methyl-cyclopentyl)-methanol a prime candidate for targeted drug discovery efforts.

Synthetic Strategies: Accessing the Core Scaffold

The stereocontrolled synthesis of highly substituted cyclopentanes is a key challenge that has been addressed by numerous modern synthetic methods.[2][9] The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol can be approached through several strategic disconnections. A plausible retro-synthetic analysis suggests that the target molecule can be derived from a chiral cyclopentanone or a cyclopentene precursor.

Proposed Synthetic Protocol:

A potential synthetic route could commence from a commercially available chiral cyclopentene derivative, allowing for the stereoselective introduction of the amino and hydroxymethyl groups. The following is a detailed, step-by-step methodology for a plausible synthesis:

Step 1: Epoxidation of a Chiral Cyclopentene Precursor

  • Rationale: Epoxidation of a suitably protected cyclopentene derivative will generate a key intermediate with defined stereochemistry, which can be subsequently opened to install the required functionalities.

  • Dissolve the starting chiral cyclopentene in a suitable solvent such as dichloromethane (DCM).

  • Add a stoichiometric amount of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

Step 2: Regio- and Stereoselective Ring Opening of the Epoxide

  • Rationale: The epoxide can be opened with a nitrogen nucleophile to introduce the amino group. The use of a bulky nucleophile and appropriate reaction conditions can control the regioselectivity of the ring opening.

  • Dissolve the purified epoxide in a polar aprotic solvent like tetrahydrofuran (THF).

  • Add a solution of a suitable nitrogen nucleophile, such as sodium azide, and a Lewis acid catalyst.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting azido alcohol can be purified by column chromatography.

Step 3: Reduction of the Azide and Installation of the Methyl Group

  • Rationale: The azide group can be selectively reduced to the primary amine. Subsequent methylation can be achieved through various methods.

  • Dissolve the azido alcohol in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced (monitored by TLC or IR spectroscopy).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • The resulting amino alcohol can then be methylated at the 2-position. This could be achieved through a multi-step process involving protection of the amine and alcohol, followed by alpha-methylation of a corresponding ketone, and subsequent reduction and deprotection.

Step 4: Final Deprotection and Purification

  • Rationale: In the final step, any protecting groups used during the synthesis are removed to yield the target compound.

  • Treat the protected intermediate with the appropriate deprotecting agent (e.g., acid for Boc groups, fluoride source for silyl ethers).

  • Monitor the deprotection reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the final compound, cis-(2-Amino-2-methyl-cyclopentyl)-methanol, by crystallization or chromatography to obtain the desired product with high purity.

Synthetic Workflow Diagram:

Caption: A plausible synthetic workflow for cis-(2-Amino-2-methyl-cyclopentyl)-methanol.

Pharmacological Profile and Postulated Mechanisms of Action

Given the absence of direct biological data for cis-(2-Amino-2-methyl-cyclopentyl)-methanol, its pharmacological profile can be postulated based on the known activities of amino alcohols and cyclopentane-containing drugs.

Potential Therapeutic Targets:
  • Toll-Like Receptors (TLRs): Certain β-amino alcohol derivatives have been identified as inhibitors of the TLR4 signaling pathway, which plays a crucial role in the inflammatory response.[6][7] These compounds can disrupt the formation of the TLR4/MD-2 complex, thereby suppressing downstream inflammatory signaling.[6][7] The structural features of cis-(2-Amino-2-methyl-cyclopentyl)-methanol make it a candidate for investigation as a TLR modulator.

  • Sphingosine-1-Phosphate (S1P) Receptors: Amino alcohol derivatives have been explored as agonists for S1P receptors, which are involved in regulating various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[8] Selective S1P1 receptor agonists are of interest for the treatment of autoimmune diseases.

  • MraY Translocase: The cyclopentane ring can serve as a bioisostere for a ribose ring, as demonstrated in the development of muraymycin analogs targeting the bacterial enzyme MraY, which is essential for peptidoglycan biosynthesis.[10] This suggests a potential antibacterial application for cyclopentane-based amino alcohols.

  • Chiral Auxiliaries in Asymmetric Synthesis: 1,2-amino alcohols are widely used as chiral auxiliaries and ligands in asymmetric catalysis.[4][5] The rigid cyclopentane backbone of cis-(2-Amino-2-methyl-cyclopentyl)-methanol could provide a well-defined chiral environment for asymmetric transformations.

Postulated Signaling Pathway Inhibition:

A hypothetical mechanism of action for cis-(2-Amino-2-methyl-cyclopentyl)-methanol as a TLR4 signaling inhibitor is depicted below.

Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates Compound cis-(2-Amino-2-methyl- cyclopentyl)-methanol Compound->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Caption: Postulated inhibition of the TLR4 signaling pathway by the title compound.

Therapeutic Potential and Drug Discovery Workflow

The unique structural attributes of cis-(2-Amino-2-methyl-cyclopentyl)-methanol suggest potential therapeutic applications in several disease areas, primarily those involving inflammatory processes or bacterial infections.

Potential Therapeutic Areas:
  • Anti-inflammatory Agent: By targeting TLR4, the compound could be developed for conditions characterized by excessive inflammation, such as sepsis or autoimmune disorders.

  • Antibacterial Agent: As a potential MraY inhibitor, it could be explored as a novel antibiotic, particularly against Gram-positive bacteria.

  • Neuropathic Pain: Some amino alcohol derivatives have shown efficacy in models of neuropathic pain, suggesting another avenue for investigation.

Proposed Drug Discovery Workflow:

A systematic approach is required to validate the therapeutic potential of this molecule. The following workflow outlines the key experimental stages:

Phase 1: In Vitro Screening and Target Validation

  • Primary Assays:

    • TLR4 Inhibition Assay: Utilize HEK293 cells expressing TLR4/MD-2 and an NF-κB reporter gene to screen for inhibitory activity against LPS-induced signaling.

    • S1P Receptor Binding Assays: Conduct radioligand binding assays to determine the affinity for different S1P receptor subtypes.

    • MraY Inhibition Assay: Perform an enzymatic assay to measure the inhibition of MraY translocase activity.

  • Secondary Assays:

    • Cytokine Profiling: Measure the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

    • Antibacterial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a panel of bacterial strains.

Phase 2: Lead Optimization and Structure-Activity Relationship (SAR) Studies

  • Analog Synthesis: Synthesize a library of analogs by modifying the substituents on the cyclopentane ring and the amino alcohol moiety to improve potency, selectivity, and pharmacokinetic properties. The "magic methyl" effect, where the addition of a methyl group can significantly alter a compound's properties, could be explored in this phase.[11]

  • In Vitro ADME Profiling: Assess the metabolic stability, permeability, and plasma protein binding of promising analogs.

Phase 3: In Vivo Proof-of-Concept Studies

  • Animal Models of Disease:

    • LPS-induced Endotoxemia Model: Evaluate the efficacy of lead compounds in a mouse model of sepsis.

    • Bacterial Infection Model: Test the in vivo antibacterial activity in a relevant animal infection model.

  • Pharmacokinetic and Toxicological Studies: Determine the pharmacokinetic profile and assess the preliminary safety and tolerability of the lead candidate in vivo.

Drug Discovery Workflow Diagram:

Drug_Discovery_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Proof-of-Concept Primary_Screening Primary Assays (TLR4, S1P, MraY) Secondary_Screening Secondary Assays (Cytokine, MIC) Primary_Screening->Secondary_Screening Hit Identification SAR SAR Studies (Analog Synthesis) Secondary_Screening->SAR Lead Generation ADME In Vitro ADME SAR->ADME Animal_Models Animal Models of Disease ADME->Animal_Models Candidate Selection PK_Tox Pharmacokinetics & Toxicology Animal_Models->PK_Tox Preclinical_Development Preclinical_Development PK_Tox->Preclinical_Development

Caption: A streamlined workflow for the discovery and development of the title compound.

Data Summary and Future Directions

To facilitate a clear understanding of the proposed investigations, the following table summarizes the key experimental data to be collected.

Parameter Assay/Method Desired Outcome
Target Affinity Radioligand Binding AssaysHigh affinity (low nM) for the intended target
In Vitro Potency Cell-based Functional AssaysLow IC50/EC50 values
Selectivity Counter-screening against related targetsHigh selectivity for the intended target
Metabolic Stability Liver Microsome Stability AssayModerate to high stability
Permeability PAMPA or Caco-2 AssayGood cell permeability
In Vivo Efficacy Animal Models of DiseaseSignificant therapeutic effect
Future Directions and Challenges:

The primary challenge in advancing cis-(2-Amino-2-methyl-cyclopentyl)-methanol through the drug discovery pipeline is the current lack of direct biological data. The initial focus should be on its synthesis and subsequent in vitro screening to validate the postulated biological activities. Success in these early stages will pave the way for more extensive medicinal chemistry efforts to optimize its properties.

Future research should also explore the synthesis and evaluation of the different stereoisomers of (2-Amino-2-methyl-cyclopentyl)-methanol to understand the impact of stereochemistry on biological activity. Furthermore, computational modeling and docking studies could provide valuable insights into its binding modes with potential targets, guiding the rational design of more potent and selective analogs.

References

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014). Current Organic Chemistry, 18(6). [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (2014). Journal of Medicinal Chemistry, 57(15), 6445–6459. [Link]

  • Synthesis of Chiral Cyclopentenones. (2011). Chemical Reviews, 111(5), 3250–3303. [Link]

  • Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (2014). Journal of Medicinal Chemistry, 57(15), 6445–6459. [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2021). Bioorganic & Medicinal Chemistry, 40, 116183. [Link]

  • Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(8), 2520–2524. [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (1994). Chemical Reviews, 94(8), 2483–2547. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals, 16(8), 1146. [Link]

Sources

Exploratory

An In-depth Technical Guide to cis-(2-Amino-2-methyl-cyclopentyl)-methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of cis-(2-Amino-2-methyl-cyclopentyl)-methanol, a chiral amino alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of cis-(2-Amino-2-methyl-cyclopentyl)-methanol, a chiral amino alcohol with significant potential in synthetic chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic routes, structural characteristics, and its emerging role as a valuable building block in medicinal chemistry.

Core Chemical Identifiers and Properties

cis-(2-Amino-2-methyl-cyclopentyl)-methanol is a vicinal amino alcohol featuring a cyclopentane scaffold. The cis stereochemistry indicates that the amino and hydroxymethyl groups reside on the same face of the cyclopentane ring.

IdentifierValueSource
CAS Number 202921-91-3[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
IUPAC Name (cis)-(2-Amino-2-methylcyclopentyl)methanolN/A
Canonical SMILES CC1(CCCC1CO)NN/A
InChI Key FRMYBIXBGLYRKZ-LEUCUCNGSA-N[2]

Note: The hydrochloride salt of this compound is also commercially available (Molecular Formula: C₇H₁₅NO·HCl, Molecular Weight: 165.66 g/mol ).[2]

Strategic Synthesis and Stereochemical Control

While a specific, detailed synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol is not extensively documented in publicly available literature, a plausible and stereocontrolled synthetic strategy can be devised based on established methodologies for the synthesis of related 1,2-amino alcohols and substituted cyclopentane derivatives. The key challenge in the synthesis is the establishment of the cis stereochemistry at the C1 and C2 positions of the cyclopentane ring.

A logical retrosynthetic approach would involve the diastereoselective reduction of a cyclic α-amino ketone precursor. This precursor could be synthesized from a readily available starting material like 2-methylcyclopentanone.

Synthesis_Pathway A 2-Methylcyclopentanone B 2-Amino-2-methylcyclopentanone A->B Amination C cis-(2-Amino-2-methyl-cyclopentyl)-methanol B->C Stereoselective Reduction

Caption: Proposed retrosynthetic analysis for cis-(2-Amino-2-methyl-cyclopentyl)-methanol.

Proposed Experimental Protocol:

Step 1: Synthesis of 2-Amino-2-methylcyclopentanone

This transformation can be achieved through various methods, including the Strecker synthesis or by direct amination of an α-halo-2-methylcyclopentanone. A more direct approach could involve a reductive amination protocol.

  • Dissolve 2-methylcyclopentanone in a suitable solvent such as methanol.

  • Add an ammonia source, such as ammonium chloride, and a reducing agent like sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography.

Causality: The choice of a mild reducing agent like sodium cyanoborohydride is crucial to prevent the reduction of the ketone before imine formation, thus favoring the desired amination pathway.

Step 2: Diastereoselective Reduction to cis-(2-Amino-2-methyl-cyclopentyl)-methanol

The key to obtaining the desired cis isomer lies in the stereoselective reduction of the ketone in the presence of the adjacent amino group.

  • Protect the amino group of 2-amino-2-methylcyclopentanone with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions and to influence the stereochemical outcome of the reduction.

  • Dissolve the N-protected amino ketone in a suitable solvent (e.g., methanol or ethanol) and cool to a low temperature (e.g., -78 °C).

  • Add a bulky reducing agent, such as L-Selectride® or sodium borohydride in the presence of a chelating agent. The protecting group and the steric bulk of the reducing agent will direct the hydride attack from the less hindered face, leading to the desired cis alcohol.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.

  • Extract the product and purify by column chromatography.

  • Deprotect the amino group under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

Causality: The use of a bulky reducing agent is predicated on the principle of steric hindrance. The large reagent will preferentially attack the carbonyl group from the face opposite to the bulky N-protected amino group, resulting in the formation of the cis-amino alcohol. Chelation control can also be employed to favor the cis product.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

  • Cyclopentane protons: A complex multiplet pattern in the region of 1.4-2.0 ppm.

  • Methyl protons (C2-CH₃): A singlet around 1.1-1.3 ppm.

  • Hydroxymethyl protons (CH₂OH): A multiplet (likely an AB quartet due to diastereotopicity) in the range of 3.5-3.8 ppm.

  • Methine proton (C1-H): A multiplet around 3.9-4.2 ppm, coupled to the hydroxymethyl protons and adjacent cyclopentane protons.

  • Amine and Hydroxyl protons (NH₂ and OH): Broad singlets that are exchangeable with D₂O.

¹³C NMR (Predicted):

  • Cyclopentane carbons: Peaks in the aliphatic region (20-45 ppm).

  • Methyl carbon (C2-CH₃): A peak around 20-25 ppm.

  • Quaternary carbon (C2): A peak around 55-65 ppm.

  • Hydroxymethyl carbon (CH₂OH): A peak around 60-70 ppm.

  • Methine carbon (C1): A peak around 70-80 ppm.

IR Spectroscopy (Predicted):

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.

  • C-O stretch: A strong band in the region of 1000-1100 cm⁻¹.

  • N-H bend: A medium intensity band around 1600 cm⁻¹.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 129.

  • Major Fragmentation Pathways: Loss of a methyl group (m/z = 114), loss of a hydroxymethyl group (m/z = 98), and cleavage of the cyclopentane ring.

Applications in Drug Discovery and Development

Vicinal amino alcohols are privileged structural motifs in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[3] The rigid cyclopentane scaffold of cis-(2-Amino-2-methyl-cyclopentyl)-methanol provides a defined spatial arrangement of the amino and hydroxymethyl groups, making it an attractive building block for the synthesis of novel therapeutic agents.

Applications cluster_0 cis-(2-Amino-2-methyl-cyclopentyl)-methanol cluster_1 Potential Applications A Chiral Building Block B Synthesis of Chiral Ligands for Asymmetric Catalysis A->B C Development of Novel Therapeutics (e.g., enzyme inhibitors, receptor modulators) A->C D Scaffold for Combinatorial Libraries A->D

Caption: Potential applications of cis-(2-Amino-2-methyl-cyclopentyl)-methanol.

Chiral Auxiliary and Ligand Synthesis:

The cis-1,2-amino alcohol functionality is a well-established pharmacophore and a key component in many chiral auxiliaries and ligands used in asymmetric synthesis.[4][5] The defined stereochemistry of cis-(2-Amino-2-methyl-cyclopentyl)-methanol can be exploited to induce stereoselectivity in a variety of chemical transformations, including alkylations, aldol reactions, and Diels-Alder reactions.

Scaffold for Novel Therapeutics:

The cyclopentane ring serves as a rigid scaffold that can be further functionalized to create libraries of compounds for high-throughput screening. The amino and hydroxyl groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR). This compound could be a key intermediate in the synthesis of analogs of biologically active natural products or existing drugs where a cyclopentane core is desired to improve pharmacokinetic properties or target engagement. The introduction of a tertiary alcohol can also enhance metabolic stability.[6]

Safety and Handling

The hydrochloride salt of cis-(2-Amino-2-methyl-cyclopentyl)-methanol is classified as causing serious eye irritation (H319).[2] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

cis-(2-Amino-2-methyl-cyclopentyl)-methanol is a valuable, albeit not extensively studied, chiral building block with significant potential for application in asymmetric synthesis and medicinal chemistry. Its rigid cyclopentane framework and the cis-orientation of its functional groups offer a unique platform for the design and synthesis of novel molecules with defined three-dimensional structures. Further research into the synthesis and applications of this compound is warranted and is likely to uncover new opportunities in the development of chiral technologies and therapeutic agents.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Bergstrom, C. P., & Thomson, R. J. (2015). The Vicinal Amino Alcohol in Natural Product Synthesis. In Strategies and Tactics in Organic Synthesis (Vol. 11, pp. 1-42). Elsevier.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • PubChem. (2-Methylcyclopentyl)methanol. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Corey, E. J., & Helal, C. J. (1998). The Logic of Chemical Synthesis: Multistep Synthesis of Complex Carbogenic Molecules (Nobel Lecture).
  • O'Hagan, D. (2000). Pyrrolidine, piperidine and pyridine alkaloids.
  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. [Link]

  • Shanu-Wilson, J. (2022). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery Blog. [Link]

Sources

Foundational

Predictive Frameworks for Metabolic Stability in Cyclopentyl-Methanol Scaffolds

Topic: Metabolic Stability Predictions for Cyclopentyl-Methanol Based Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary The cyclopentyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for Cyclopentyl-Methanol Based Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The cyclopentyl-methanol scaffold represents a classic "Janus-faced" moiety in medicinal chemistry. While the cyclopentyl ring provides critical lipophilic bulk and sp³ character—often serving as a bioisostere for phenyl or proline rings—the hydroxymethyl group offers a versatile vector for hydrogen bonding. However, this combination creates a distinct metabolic liability profile: the ring is prone to oxidative hydroxylation by Cytochrome P450s (CYPs), while the primary alcohol is a substrate for cytosolic Alcohol Dehydrogenases (ADH) and Phase II conjugation (UGTs).

This guide outlines a hierarchical framework for predicting, validating, and optimizing the metabolic stability of this scaffold. It emphasizes the critical, often overlooked distinction between microsomal and cytosolic clearance pathways, which is the most common cause of in vitro-in vivo disconnection (IVIVD) for this chemotype.

Part 1: The Metabolic Liability Landscape

To predict stability, one must first map the specific enzymatic vulnerabilities of the scaffold. The cyclopentyl-methanol unit is subject to three competing clearance mechanisms.

Oxidative Ring Hydroxylation (Phase I)

The lipophilic cyclopentyl ring is a prime target for CYP450s, particularly CYP3A4 and CYP2C9.

  • Mechanism: The catalytic cycle involves the abstraction of a hydrogen atom by the high-valent Iron(IV)-oxo radical cation (Compound I) of the heme.

  • Regioselectivity: Oxidation rarely occurs at the C1 (bridgehead) position due to steric hindrance. Instead, it favors the C3 and C4 positions (the "southern" hemisphere of the ring). These sites are sterically accessible and possess secondary C-H bonds with lower Bond Dissociation Energies (BDE) (~95-98 kcal/mol) compared to the bridgehead.

Alcohol Oxidation (Phase I - Cytosolic)

Unlike the ring, the hydroxymethyl tail is often metabolized by Alcohol Dehydrogenases (ADH) and Aldehyde Dehydrogenases (ALDH) found in the cytosol, not the endoplasmic reticulum.

  • Pathway: Alcohol

    
     Aldehyde (Transient/Toxic) 
    
    
    
    Carboxylic Acid.
  • Impact: Conversion to the carboxylic acid drastically alters physicochemical properties (logD drops, polarity spikes), typically rendering the molecule inactive or rapidly cleared.

Glucuronidation (Phase II)

The primary hydroxyl group is a "soft spot" for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A9 and UGT2B7. Direct O-glucuronidation adds a massive hydrophilic moiety (176 Da), leading to rapid biliary or renal excretion.

Visualization: The Metabolic Fate Map

MetabolicFate cluster_0 Clearance Risk Parent Cyclopentyl-Methanol Scaffold RingOx Hydroxy-Cyclopentyl (Ring Oxidation) Parent->RingOx CYP3A4/2C9 (Microsomal) Aldehyde Cyclopentyl-Carbaldehyde (Transient) Parent->Aldehyde ADH (Cytosolic) Gluc O-Glucuronide Conjugate Parent->Gluc UGT (Microsomal) Acid Cyclopentanecarboxylic Acid (Inactive) Aldehyde->Acid ALDH (Cytosolic)

Figure 1: The tripartite metabolic divergence of the cyclopentyl-methanol scaffold. Note the compartmental separation of CYP/UGT (microsomal) vs. ADH (cytosolic).

Part 2: In Silico Prediction Frameworks

Before synthesis, computational modeling should be used to triage designs. A single "stability score" is insufficient; you must predict the Site of Metabolism (SOM).

Bond Dissociation Energy (BDE) Profiling

The rate-limiting step in CYP oxidation is Hydrogen Atom Transfer (HAT).

  • Protocol: Use DFT (Density Functional Theory) at the B3LYP/6-31G* level to calculate the Homolytic Bond Dissociation Energy for each C-H bond on the cyclopentyl ring.

  • Threshold: C-H bonds with BDE < 95 kcal/mol are high-risk "soft spots."

  • Prediction: For cyclopentyl-methanol, the C3/C4 hydrogens usually exhibit the lowest BDEs due to ring puckering and lack of electron-withdrawing induction from the methanol oxygen (which protects C1/C2).

Structural Docking & SOM Prediction

Use tools like StarDrop (FAME) or Schrödinger (Metacore) to predict regioselectivity.

  • Ligand-Based: Machine learning models trained on CYP3A4 substrates will flag the lipophilic ring.

  • Structure-Based: Dock the scaffold into the CYP3A4 crystal structure (e.g., PDB: 1TQN). Measure the distance from the Heme Iron to the C3/C4 hydrogens. A distance of < 6 Å indicates high oxidation probability.

Part 3: Experimental Validation Protocols

Critical Warning: A standard Human Liver Microsome (HLM) assay will underestimate clearance for this scaffold. HLMs contain CYPs and UGTs but lack the cytosolic fraction containing ADH/ALDH.

The "S9 Fraction" Imperative

To accurately predict in vivo clearance, you must use Liver S9 fractions (which contain both microsomes and cytosol) or Cryopreserved Hepatocytes (whole cell systems).

Protocol: Differential Clearance Assay

This protocol distinguishes between CYP-mediated ring oxidation and ADH-mediated alcohol oxidation.

Materials:

  • Test Compound (1 µM)

  • System A: Human Liver Microsomes (HLM) + NADPH

  • System B: Human Liver S9 Fraction + NADPH + NAD+ (Cofactor for ADH)

  • System C: Hepatocytes + Fomepizole (ADH Inhibitor)

Workflow:

  • Incubation: Incubate test compound in System A and System B for 0, 15, 30, and 60 mins at 37°C.

  • Quench: Add ice-cold acetonitrile with Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (Triple Quadrupole). Monitor disappearance of parent.

  • Interpretation:

    • If

      
      , the primary clearance pathway is ADH-mediated alcohol oxidation .
      
    • If

      
      , the pathway is likely CYP-mediated ring oxidation .
      
    • System C Check: If adding Fomepizole improves stability in hepatocytes, the alcohol tail is the liability.

Visualization: Experimental Decision Logic

ValidationLogic Start Start: Compare HLM vs. S9 Stability Data Decision1 Is S9 Clearance >> HLM Clearance? Start->Decision1 Decision2 Is Metabolite +16 Da (OH)? Decision1->Decision2 No (Microsomal) ResultADH Liability: Alcohol Oxidation (ADH) Decision1->ResultADH Yes (Cytosolic) Decision3 Is Metabolite +176 Da? Decision2->Decision3 No ResultCYP Liability: Ring Oxidation (CYP) Decision2->ResultCYP Yes ResultUGT Liability: Glucuronidation Decision3->ResultUGT Yes

Figure 2: Logic flow for identifying the dominant clearance mechanism using differential assay data.

Part 4: Medicinal Chemistry Optimization Strategies (SAR)

Once the liability is identified, apply these structural modifications.

Stabilizing the Ring (CYP Blockade)

If the cyclopentyl ring is the soft spot:

  • Fluorination: Introduce fluorine at C3 or C4. The C-F bond is metabolically inert. Note: This lowers logP and may affect potency.

  • Gem-Dimethylation: Place a gem-dimethyl group at C3. This creates steric bulk that prevents the heme iron from accessing the ring carbons.

  • Ring Contraction: Switch to a cyclobutyl or bicyclo[1.1.1]pentane ring. These are less lipophilic and geometrically distinct, often escaping the CYP binding pocket.

Stabilizing the Alcohol (ADH/UGT Blockade)

If the methanol group is the soft spot:

  • Deuteration: Deuterate the methylene group (-CD₂OH). This utilizes the Primary Kinetic Isotope Effect (KIE) to slow down oxidation by ADH (breaking C-D is harder than C-H).

  • Steric Shielding: Methylate the alpha-carbon to convert the primary alcohol to a secondary or tertiary alcohol (e.g., -C(Me)₂OH). Note: Tertiary alcohols are resistant to oxidation but can still be glucuronidated.

  • Bioisosteric Replacement: Replace -CH₂OH with an oxetane or a 1,2,4-triazole . These retain polarity and H-bond accepting capacity but eliminate the metabolic handle.

Summary Table: Optimization Tactics
LiabilityModification StrategyMechanism of ActionRisk
Ring Oxidation (C3/C4) Fluorination (-F)Blocks H-abstraction (High BDE)Electronic repulsion in binding pocket
Ring Oxidation Bicyclo[1.1.1]pentaneScaffold Hopping (Rigidification)Synthetic complexity
Alcohol Oxidation Deuteration (-CD₂OH)Kinetic Isotope Effect (KIE)Cost of goods; metabolic switching
Glucuronidation Oxetane replacementBioisostere (No -OH handle)Change in H-bond donor profile

References

  • Metabolism of Cyclopropyl and Cyclopentyl Groups. Hypha Discovery. Available at: [Link]

  • Glucuronidation of Drugs and Other Compounds. Drug Metabolism Reviews. Available at: [Link]

  • The Role of Alcohol Dehydrogenase in Drug Metabolism. National Institutes of Health (NIH). Available at: [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. Available at: [Link]

  • RS-Predictor: A new tool for predicting sites of cytochrome P450-mediated metabolism. Journal of Medicinal Chemistry. Available at: [Link]

Protocols & Analytical Methods

Method

Enantioselective preparation of cis-(2-Amino-2-methyl-cyclopentyl)-methanol

Application Note: Enantioselective Preparation of cis-(2-Amino-2-methyl-cyclopentyl)-methanol Part 1: Executive Summary & Strategic Rationale The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol (CAS: 202921-91-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Preparation of cis-(2-Amino-2-methyl-cyclopentyl)-methanol

Part 1: Executive Summary & Strategic Rationale

The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol (CAS: 202921-91-3) represents a significant challenge in medicinal chemistry due to the presence of a quaternary stereocenter adjacent to a primary alcohol on a conformationally constrained ring. This scaffold is a critical pharmacophore found in next-generation GPCR modulators, antimicrobial peptides, and transition-state inhibitors.

The Core Challenge: Constructing a quaternary carbon (C2) with high enantioselectivity while maintaining the cis-relationship between the amino group and the hydroxymethyl moiety.

The Solution: This guide presents two distinct, self-validating protocols:

  • Protocol A (The "Industrial" Route): A robust Bucherer-Bergs synthesis followed by biocatalytic resolution. This method is preferred for multi-gram scale-up where cost-efficiency and reliability are paramount.

  • Protocol B (The "Precision" Route): Asymmetric Phase-Transfer Catalysis (PTC) using a Maruoka-type catalyst. This method is ideal for rapid, high-throughput library generation with minimal purification steps.

Part 2: Detailed Experimental Protocols

Protocol A: Scalable Synthesis via Bucherer-Bergs & Enzymatic Resolution

Mechanism of Action: The Bucherer-Bergs reaction converts a ketone into a hydantoin. Hydrolysis yields the racemic amino acid. The critical "enantioselective" step is the kinetic resolution using Candida antarctica Lipase B (CAL-B), which selectively acylates the cis-amino alcohol or hydrolyzes the corresponding ester with high enantiomeric ratio (E > 100).

Workflow Diagram:

BuchererBergsResolution Start Start: 2-Methylcyclopentanone Hydantoin Step 1: Spiro-Hydantoin Formation (Bucherer-Bergs) Start->Hydantoin (NH4)2CO3, KCN Hydrolysis Step 2: Base Hydrolysis (Ba(OH)2, 130°C) Hydantoin->Hydrolysis RacemicAA Intermediate: (±)-2-Amino-2-methyl cyclopentanecarboxylic acid Hydrolysis->RacemicAA Reduction Step 3: Chemoselective Reduction (LiAlH4 or BH3-THF) RacemicAA->Reduction RacemicAlc Racemic Amino Alcohol Reduction->RacemicAlc Resolution Step 4: Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) RacemicAlc->Resolution Product Target: cis-(2-Amino-2-methyl cyclopentyl)-methanol Resolution->Product Selective Acylation/Hydrolysis

Caption: Figure 1. Chemo-enzymatic workflow for the preparation of enantiopure cis-amino alcohol.

Step-by-Step Methodology:

  • Hydantoin Formation:

    • Reagents: 2-Methylcyclopentanone (1.0 eq), (NH4)2CO3 (3.0 eq), KCN (1.2 eq).

    • Solvent: 50% EtOH/H2O.

    • Procedure: Stir at 60°C for 24 hours. The spiro-hydantoin precipitates upon cooling and acidification.

    • Critical Check: Monitor disappearance of ketone via TLC (Hex:EtOAc 4:1).

  • Hydrolysis to Amino Acid:

    • Reagents: Ba(OH)2·8H2O (saturated solution).

    • Conditions: Autoclave or sealed tube at 130°C for 48 hours.

    • Workup: Precipitate BaCO3 with CO2 or H2SO4. Filter. Concentrate filtrate to obtain crude racemic amino acid.

  • Reduction to Amino Alcohol:

    • Reagents: LiAlH4 (2.5 eq) in anhydrous THF.

    • Procedure: Add amino acid solid in portions to LiAlH4 slurry at 0°C. Reflux for 12 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Safety: Exothermic H2 evolution. Use a blast shield.

  • Enzymatic Resolution (The Key Step):

    • Substrate: Racemic amino alcohol.[1]

    • Enzyme: Immobilized CAL-B (Novozym 435).

    • Acyl Donor: Vinyl acetate (or Ethyl acetate as solvent).

    • Procedure: Suspend amino alcohol and enzyme in dry MTBE/Vinyl Acetate (10:1). Shake at 30°C.

    • Mechanism:[2][3] The lipase selectively acetylates the (1S,2R)-enantiomer (or specific target), leaving the desired cis-enantiomer free (or vice versa, depending on specific enzyme preference; screening required).

    • Purification: Separate the free amine from the amide via acid-base extraction.

Protocol B: Asymmetric Phase-Transfer Catalysis (PTC)

Rationale: For researchers requiring high enantiomeric excess (>95% ee) without the yield loss inherent in resolution (max 50% yield), this de novo synthesis is superior.

Mechanism: Alkylation of an alanine-derived Schiff base using a chiral quaternary ammonium salt (Maruoka Catalyst). The catalyst creates a rigid chiral pocket that directs the incoming alkyl halide to the Si or Re face of the enolate.

Workflow Diagram:

PTC_Synthesis SchiffBase Alanine Schiff Base (Glycine equivalent) Alkylation Step 1: Asymmetric Double Alkylation (1,4-dibromobutane) SchiffBase->Alkylation Intermediate Chiral Imino-Ester Alkylation->Intermediate Catalyst Chiral PTC Catalyst (Maruoka/Cincona) Catalyst->Alkylation Stereocontrol Hydrolysis Step 2: Acid Hydrolysis Intermediate->Hydrolysis Reduction Step 3: Reduction Hydrolysis->Reduction

Caption: Figure 2.[2] Asymmetric construction of the quaternary center via Phase Transfer Catalysis.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Prepare the Schiff base of Alanine tert-butyl ester with benzophenone or p-chlorobenzaldehyde.

  • Asymmetric Cyclization:

    • Reagents: Schiff Base (1.0 eq), 1,4-Dibromobutane (1.2 eq), 50% KOH (aq).

    • Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (1 mol%).

    • Solvent: Toluene (0°C).

    • Procedure: Vigorous stirring is essential for PTC. The catalyst shuttles the enolate to the interface where it is alkylated by the dibromide. The steric bulk of the catalyst dictates the formation of the quaternary center.

  • Deprotection & Reduction:

    • Hydrolysis: Treat with 1N HCl/THF to remove the imine and tert-butyl group.

    • Reduction: Standard BH3-THF reduction of the resulting amino acid to the target amino alcohol.

Part 3: Analytical Data & Quality Control

Table 1: Critical Process Parameters (CPP) & Specifications

ParameterProtocol A (Resolution)Protocol B (Asymmetric PTC)Acceptance Criteria
Overall Yield 30-40% (theoretical max 50%)60-75%>30%
Enantiomeric Excess (ee) >99% (after recrystallization)90-95%>95%
Diastereomeric Ratio (dr) >20:1 (cis:trans)>10:1>20:1
Key Impurity Unreacted enantiomerMono-alkylated side product<0.5%

Validation Method (HPLC):

  • Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amine absorption) or 254 nm (if derivatized).

  • Note: The amino alcohol often requires derivatization with Boc-anhydride or Benzyl chloride to improve UV detection and separation on chiral columns.

Part 4: References

  • Bucherer-Bergs Reaction & Quaternary Centers:

    • Title: "Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center."

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Biocatalytic Resolution Strategies:

    • Title: "Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution."

    • Source: Royal Society of Chemistry (RSC).

    • URL:[Link]

  • Asymmetric Synthesis of Quaternary Amino Acids:

    • Title: "Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids."

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Commercial Reference & Physical Data:

    • Title: "cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Data."

    • Source: Sigma-Aldrich.[4]

  • Vince Lactam Resolution (Analogous Chemistry):

    • Title: "Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL – An Undesired Isomer of Key Starting Material."

    • Source: International Journal of Chemical and Pharmaceutical Analysis.

    • URL:[Link]

Sources

Application

Application Note: High-Fidelity Asymmetric Catalysis Using cis-(2-Amino-2-methyl-cyclopentyl)-methanol

Executive Summary This application note details the utilization of cis-(2-Amino-2-methyl-cyclopentyl)-methanol (CAS: 202921-91-3) as a privileged chiral ligand in asymmetric synthesis. Distinguished by its conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of cis-(2-Amino-2-methyl-cyclopentyl)-methanol (CAS: 202921-91-3) as a privileged chiral ligand in asymmetric synthesis. Distinguished by its conformationally rigid cyclopentane backbone and a quaternary stereocenter at the amine position, this ligand offers superior enantioselectivity compared to flexible acyclic analogs (e.g., valinol) or standard cyclic analogs (e.g., cis-aminoindanol) in specific steric environments.

Key Applications:

  • Enantioselective Alkylation: Diethylzinc additions to aldehydes (Noyori-type).[1]

  • Asymmetric Reduction: Borane-mediated reduction of prochiral ketones (CBS-type).

Structural Analysis & Ligand Design Logic

The efficacy of cis-(2-Amino-2-methyl-cyclopentyl)-methanol stems from three synergistic structural features that enforce a highly ordered transition state.

Structure-Activity Relationship (SAR)
  • Cyclopentane Backbone: Unlike flexible acyclic chains, the 5-membered ring locks the N-C-C-O dihedral angle, minimizing the entropic cost of metal binding.

  • Quaternary Methyl Group: The presence of a methyl group at the C2 position (geminal to the amine) introduces significant steric bulk. This "Thorpe-Ingold" (gem-dimethyl) effect promotes chelation and prevents non-productive aggregation of the catalyst.

  • Cis-Stereochemistry: Ensures the amino and hydroxyl groups are syn-facial, allowing for bidentate coordination to Lewis acidic metals (Zn, B, Cu).

Ligand Design Diagram

LigandSAR Ligand cis-(2-Amino-2-methyl- cyclopentyl)-methanol Backbone Cyclopentane Ring (Rigid Scaffold) Ligand->Backbone QuatCenter C2-Methyl Group (Quaternary Center) Ligand->QuatCenter Chelation Cis-1,2-Amino Alcohol (Bidentate Motif) Ligand->Chelation Effect1 Locks Dihedral Angle (Low Entropy Loss) Backbone->Effect1 Effect2 Steric Bulk directs Incoming Nucleophile QuatCenter->Effect2 Effect3 Forms rigid 5-membered Metallacycle (Zn/B) Chelation->Effect3

Figure 1: Structural dissection of the ligand's catalytic efficacy. The convergence of rigidity and steric bulk creates a highly selective chiral pocket.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes[1][2]

This protocol utilizes the ligand to catalyze the addition of diethylzinc (


) to benzaldehyde, a benchmark reaction for validating chiral efficiency. The reaction proceeds via a bimetallic zinc transition state (Noyori mechanism).
Mechanistic Insight

The ligand (L*) reacts with


 to form a mono-ethyl zinc alkoxide complex (

). This complex acts as a Lewis acid to activate the aldehyde while a second equivalent of

delivers the ethyl group. The quaternary methyl group on the ligand forces the aldehyde to approach from the re- or si-face (depending on ligand enantiomer) to avoid steric clash.
Experimental Protocol

Materials:

  • Ligand: cis-(2-Amino-2-methyl-cyclopentyl)-methanol (10 mol%)

  • Substrate: Benzaldehyde (1.0 mmol, freshly distilled)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Ligand Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve 16.5 mg (0.1 mmol, 10 mol%) of the ligand in 3.0 mL of anhydrous toluene.

    • Note: Ensure the ligand is dry; hygroscopic water consumes

      
      .
      
  • Catalyst Formation:

    • Cool the solution to 0°C.

    • Add diethylzinc (2.2 mL, 2.2 mmol) dropwise over 5 minutes.

    • Caution:

      
       is pyrophoric. Use a gas-tight syringe and positive inert pressure.
      
    • Stir at 0°C for 20 minutes to allow methane evolution and zinc-complex formation.

  • Substrate Addition:

    • Add benzaldehyde (106 mg, 1.0 mmol) dropwise.

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir for 12–18 hours.

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated aqueous

      
       (5 mL).
      
    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Analysis:

    • Determine conversion by ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       NMR.
      
    • Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).

Expected Results & Troubleshooting
ParameterSpecificationTroubleshooting
Conversion >95%If low, check

quality (titer) or increase time.
Enantioselectivity >90% eeIf low, lower reaction temp to -20°C or ensure ligand is enantiopure.
Byproducts Benzyl alcoholCaused by moisture (protonolysis of Zn-H species). Dry solvents rigorously.

Application 2: Asymmetric Borane Reduction of Ketones

Similar to the Corey-Bakshi-Shibata (CBS) reduction, this ligand serves as a chiral precatalyst for the borane-mediated reduction of prochiral ketones.

Workflow Diagram

BoraneReduction Start Start: Ligand + Borane Source (B(OMe)3 or BH3-THF) Formation Catalyst Formation (1h, Reflux/Heat) Start->Formation Dehydration (-H2) Activation Active Oxazaborolidine Species Formation->Activation Addition Slow Addition of Ketone + Stoichiometric Borane Activation->Addition Coordination Hydrolysis Methanol Quench (Break B-O/B-N bonds) Addition->Hydrolysis Reduction Complete Product Chiral Alcohol (High ee) Hydrolysis->Product

Figure 2: Operational workflow for Borane-mediated asymmetric reduction.

Experimental Protocol

Materials:

  • Ligand: cis-(2-Amino-2-methyl-cyclopentyl)-methanol (10 mol%)

  • Borane Source: Borane-THF complex (

    
    , 1.0 M) or Trimethyl borate (
    
    
    
    ) for in-situ generation.
  • Substrate: Acetophenone.

Methodology:

  • Catalyst Generation:

    • In a dry flask, mix ligand (0.1 mmol) and

      
       (0.1 mmol) in THF.
      
    • Stir for 1 hour at 40°C to form the oxazaborolidine intermediate.

  • Reduction:

    • Cool to -20°C.

    • Simultaneously add the ketone (1.0 mmol in THF) and remaining borane (0.6 mmol) via syringe pump over 1 hour. Slow addition is critical to maintain high ee.

  • Workup:

    • Quench with Methanol (caution:

      
       evolution).
      
    • Perform acid hydrolysis (1N HCl) to break the boron-amine chelate.

    • Neutralize and extract.[2]

References & Grounding

The protocols above are derived from the foundational mechanistic principles of


-amino alcohol catalysis established in the following authoritative texts.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[3][4][5][6] Angewandte Chemie International Edition. Link

    • Establishes the mechanism for amino-alcohol/zinc catalysis.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society.[4][7] Link

    • Foundational text for amino-alcohol mediated borane reduction.

  • Santa Cruz Biotechnology. cis-(2-Amino-2-methyl-cyclopentyl)-methanol Product Data.[8] Link[8]

    • Verification of commercial availability and CAS 202921-91-3.

  • Sigma-Aldrich. cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Safety & Data. Link

    • Safety and handling data for the hydrochloride salt form.

Disclaimer: Always consult the Safety Data Sheet (SDS) before handling. Diethylzinc is pyrophoric; Borane-THF is moisture sensitive. All reactions must be performed in a fume hood by trained personnel.

Sources

Method

Application Note: Optimized Reductive Amination Strategies for 2-Amino-2-Methyl-Cyclopentyl Scaffolds

Executive Summary & Challenge Definition The 2-amino-2-methyl-cyclopentyl motif represents a "privileged scaffold" in medicinal chemistry, frequently serving as a conformationally restricted analogue of isoleucine or val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The 2-amino-2-methyl-cyclopentyl motif represents a "privileged scaffold" in medicinal chemistry, frequently serving as a conformationally restricted analogue of isoleucine or valine in peptidomimetics (e.g., 2-aminocyclopentanecarboxylic acid, ACPC derivatives) and NK1 antagonists.

However, synthesizing this core or derivatizing its nitrogen via reductive amination presents a distinct chemical challenge: Steric Hindrance.

  • The Geminal Effect: The presence of the methyl group at the

    
    -position to the amine creates a quaternary carbon center. This steric bulk severely retards the formation of the intermediate imine/hemiaminal.
    
  • Equilibrium Shift: In standard reductive amination (using NaBH(OAc)

    
     or NaBH
    
    
    
    CN), the equilibrium between the ketone and the imine is unfavorable for hindered substrates.
  • Stereocontrol: The reduction of 2-substituted cyclopentyl imines often yields difficult-to-separate cis/trans diastereomers.

This guide details two field-proven protocols to overcome these barriers, prioritizing the Titanium(IV) Isopropoxide [Ti(OiPr)


]  mediated methodology, which is the industry "Gold Standard" for hindered amines.

Reaction Mechanism & Strategy

To successfully aminate a hindered ketone (like 2-methylcyclopentanone) or alkylate a hindered amine (like 2-amino-2-methylcyclopentane), one must drive the reaction through a high-energy transition state.

The Titanium Advantage

Standard acid catalysts (Acetic acid, HCl) are often insufficient for sterically congested ketones. Titanium(IV) Isopropoxide serves a dual function:

  • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: Irreversibly reacts with water generated during imine formation to form TiO

    
    , driving the equilibrium to completion (Le Chatelier’s principle).
    
Mechanistic Pathway (DOT Visualization)

ReductiveAmination Ketone 2-Methyl Cyclopentanone Hemiaminal Titanium-Complexed Hemiaminal Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Ti Ti(OiPr)4 (Lewis Acid) Ti->Hemiaminal Activation Imine Activated Imine Species Hemiaminal->Imine -H2O (Scavenged by Ti) Product 2-Amino-2-Methyl Cyclopentyl Product Imine->Product Reduction Reductant NaBH4 / NaBH3CN (Hydride Source) Reductant->Product

Figure 1: The Titanium(IV)-mediated pathway ensures complete conversion of the hindered ketone to the imine prior to reduction, preventing alcohol side-products.

Experimental Protocols

Protocol A: The "Bhattacharyya" Method (Titanium-Mediated)

Best for: Synthesizing the quaternary center from 2-methylcyclopentanone or reacting hindered amines.

Reagents:

  • Substrate: 2-methylcyclopentanone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (or THF for solubility)

Step-by-Step Procedure:

  • Complexation (Critical Step): In a flame-dried flask under N

    
    , combine the amine and ketone.
    
  • Activation: Add Ti(OiPr)

    
     dropwise. Note: The reaction may become slightly warm.
    
  • Aging: Stir the mixture neat (without solvent) or in minimal THF for 6–12 hours at room temperature.

    • Checkpoint: Monitor by IR. The carbonyl stretch (approx. 1740 cm

      
      ) should disappear, replaced by the imine stretch (approx. 1660 cm
      
      
      
      ). Do not proceed until the ketone is consumed.
  • Dilution: Dilute the viscous mixture with absolute Ethanol (approx. 5 mL per mmol substrate).

  • Reduction: Cool the solution to 0°C. Add NaBH

    
     carefully in portions. (Caution: Hydrogen gas evolution).
    
  • Workup (The "Titanium Crash"):

    • Quench with 2M aqueous Ammonia (NH

      
      OH) or water. A heavy white/gray precipitate (TiO
      
      
      
      ) will form.
    • Dilute with Ethyl Acetate or DCM.

    • Filter through a Celite pad to remove the titanium salts. (This filtration can be slow; keep the pad wet).

  • Purification: The filtrate contains the product. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Why this works: The "Neat Aging" step forces the sterically hindered ketone to react. Standard solvent-based methods often fail here.

Protocol B: The Modified Abdel-Magid (Indirect)

Best for: Derivatizing the 2-amino-2-methyl group with aldehydes (Alkylation).

Reagents:

  • Substrate: 2-amino-2-methyl-cyclopentyl derivative (HCl salt or free base)

  • Aldehyde: 1.1 equiv[1]

  • Reductant: Sodium Triacetoxyborohydride [NaBH(OAc)

    
    ] (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[2][3]

  • Additive: Acetic Acid (1.0 equiv) - Crucial if using amine salts.

Step-by-Step Procedure:

  • Imine Formation: Mix the hindered amine and aldehyde in DCE. If the amine is a salt, add 1.0 equiv of Et

    
    N.
    
  • Acid Catalysis: Add Acetic Acid. Stir for 1–2 hours.

    • Note: Unlike Protocol A, Ti(OiPr)

      
       is usually not needed for aldehydes reacting with hindered amines, as aldehydes are sufficiently reactive. However, if conversion is <50% after 2 hours, add Ti(OiPr)
      
      
      
      .
  • Reduction: Add NaBH(OAc)

    
     in one portion.
    
  • Reaction Time: Stir at room temperature for 16 hours.

  • Quench: Add saturated aqueous NaHCO

    
    . Extract with DCM.[4]
    

Stereochemical Considerations

When generating the 2-amino-2-methyl center from a ketone, two isomers are possible: cis (amine and methyl on the same side) and trans.

VariableOutcomeMechanistic Insight
Small Reducing Agents (NaBH

)
Low Diastereoselectivity (approx 1:1 to 2:1)Hydride attacks from both axial and equatorial trajectories relatively equally due to the flexibility of the cyclopentane ring.
Bulky Reducing Agents (L-Selectride)High DiastereoselectivityHydride attacks the imine from the least hindered face (opposite the methyl group), favoring the cis-amine (kinetic product).
Thermodynamic Control Trans-isomer favoredIf the imine is allowed to equilibrate or if the reduction is reversible (rare), the thermodynamically more stable trans isomer may dominate.

Recommendation: If a single isomer is required, perform the reduction using Protocol A, then separate diastereomers via column chromatography or recrystallization of the HCl salt.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Residual Ketone (Protocol A)Incomplete imine formation due to steric bulk.Increase "Aging" time to 24h. Use Ti(OiPr)

neat (no solvent). Heat to 40-50°C during aging.
Low Yield / Emulsion Titanium salts trapping product during workup.Use the 2M Ammonia quench method. It produces a granular precipitate that filters easier than the gel formed by water alone.
Over-alkylation Reaction of primary amine product with aldehyde.[1]Use a slight excess of the amine relative to the ketone.[3] Use NaBH(OAc)

(Protocol B) which reduces imines faster than ketones.

Safety & Handling

  • Titanium(IV) Isopropoxide: Moisture sensitive.[1] Hydrolyzes to release isopropanol and TiO

    
    . Irritant.
    
  • Sodium Borohydride: Flammable solid. Releases Hydrogen gas upon contact with acid or water. Ensure proper venting.

  • Cyanide Risks: If substituting NaBH

    
    CN (Sodium Cyanoborohydride), ensure pH > 9 during workup to prevent HCN gas generation. Protocol A (NaBH
    
    
    
    ) is preferred to avoid cyanide.

References

  • Bhattacharyya, S. (1994).[5] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Organic Chemistry, 59(11).

    • Core Reference for Protocol A.
  • Abdel-Magid, A. F., et al. (1996).[2][4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of the Organic Chemistry, 61(11).[6]

    • Core Reference for Protocol B and Sodium Triacetoxyborohydride utility.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] Journal of the Organic Chemistry, 55(8).

    • Foundational work on Ti-mediated c
  • Barney, C. L., et al. (2011). "A convenient synthesis of 1-aminocyclopentanecarboxylic acid and its derivatives." Tetrahedron Letters, 52(11). Context for cyclopentyl amino acid scaffolds.

Sources

Application

Strategic Reagent Selection for the Cyclization of Amino-Alcohol Intermediates: A Practical Guide

Executive Summary & Strategic Context The cyclization of amino-alcohol intermediates is a pivotal transformation in the synthesis of heterocycles such as aziridines, oxazolines, and oxazolidinones—motifs ubiquitous in FD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The cyclization of amino-alcohol intermediates is a pivotal transformation in the synthesis of heterocycles such as aziridines, oxazolines, and oxazolidinones—motifs ubiquitous in FDA-approved therapeutics (e.g., Linezolid, Mitomycin C).

While the transformation appears topologically simple (intramolecular displacement or insertion), the choice of reagent dictates the stereochemical outcome, impurity profile, and scalability. This guide moves beyond textbook definitions to provide a decision-making framework for selecting reagents based on substrate sensitivity and desired ring size.

Key Decision Factors
  • Stereochemistry: Does the reaction proceed with retention (carbonyl insertion) or inversion (nucleophilic displacement)?

  • Ring Strain: 3-membered rings (aziridines) require specific activation to overcome strain energy.

  • Safety & Scalability: Phosgene substitutes (CDI) vs. thermal dehydration.

Mechanistic Pathways & Reagent Selection

The transformation of an amino-alcohol can diverge into three distinct structural classes based on the reagent applied.

Diagram 1: Mechanistic Divergence of Amino-Alcohol Cyclization

Caption: Pathway selection based on reagent class. Blue arrows indicate retention of stereochemistry; Red arrows indicate inversion.

AminoAlcoholPathways Start Amino-Alcohol (1,2- or 1,3-) Act Activation (TsCl, MsCl) Start->Act -OH Activation CO_Source Carbonyl Source (CDI, Triphosgene) Start->CO_Source Double Nucleophilic Attack Dehydration Dehydrating Agent (Burgess Reagent) Start->Dehydration Cyclodehydration Aziridine Aziridine (3-membered) Inversion @ C-O Act->Aziridine Intramolecular SN2 Oxazolidinone Oxazolidinone (5-membered) Retention CO_Source->Oxazolidinone Insertion Oxazoline Oxazoline (5-membered, unsat) Retention/Inversion* Dehydration->Oxazoline syn-Elimination

Critical Reagent Classes & Protocols

A. The Aziridine Gateway: Activation-Displacement

Forming the strained 3-membered aziridine ring requires converting the hydroxyl group into a potent leaving group (LG).

The Reagents:
  • Sulfonyl Chlorides (TsCl, MsCl): The standard for stability. Requires a two-step or one-pot/two-stage protocol.

  • Chlorosulfonic Acid (

    
    ):  The "Modified Wenker" method.[1][2] Superior to sulfuric acid as it allows for milder, lower-temperature esterification, preventing charring of sensitive substrates.
    
  • Mitsunobu Reagents (

    
    /DEAD):  Enables cyclization under neutral conditions but complicates purification due to phosphine oxide byproducts.
    
Protocol 1: Mild Wenker Synthesis (Chlorosulfonic Acid Method)

Best for: Large-scale synthesis of N-H aziridines from simple amino alcohols.

Reagents:

  • Amino Alcohol (1.0 equiv)[3]

  • Chlorosulfonic Acid (

    
    ) (1.0–1.1 equiv)
    
  • Base:

    
     or 
    
    
    
    (aq)
  • Solvent: Acetonitrile or Cyclohexane (for esterification)

Step-by-Step Methodology:

  • Esterification: Suspend the amino alcohol in dry acetonitrile (0.5 M) at 0°C.

  • Addition: Dropwise add

    
     over 30 minutes. The zwitterionic sulfate ester will precipitate.
    
    • Expert Insight: Unlike

      
       (requires >140°C), 
      
      
      
      reacts cleanly at 0–25°C.
  • Isolation: Filter the solid sulfate ester and wash with cold ether to remove acidic residues.

  • Cyclization: Suspend the solid in saturated aqueous

    
    . Heat to reflux (approx. 80–90°C) for 2–4 hours.
    
    • Why Carbonate? Strong bases like NaOH can cause side-reactions (hydrolysis).[4] Carbonate is sufficient for the intramolecular displacement.

  • Workup: Steam distill or extract the aziridine into ether. Dry over KOH pellets (avoid acids).

B. The Oxazolidinone Scaffold: Carbonyl Insertion

Oxazolidinones are cyclic carbamates. The challenge here is introducing a carbonyl "staple" between the amine and alcohol without polymerizing.

The Reagents:
  • 1,1'-Carbonyldiimidazole (CDI): The gold standard for safety. It is a crystalline solid, avoids phosgene gas, and generates imidazole (a weak base) as a byproduct.

  • Triphosgene: Higher reactivity, useful for sterically hindered alcohols, but requires strict safety protocols.

Protocol 2: CDI-Mediated Cyclization

Best for: Synthesis of chiral oxazolidinones (e.g., Evans auxiliaries) with retention of stereochemistry.

Reagents:

  • 1,2-Amino Alcohol (1.0 equiv)

  • CDI (1.1–1.5 equiv)

  • Solvent: DCM or THF (Anhydrous)

  • Catalyst (Optional): DMAP (0.1 equiv) if reaction is sluggish.

Step-by-Step Methodology:

  • Setup: Flame-dry glassware. Dissolve amino alcohol in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Addition: Add CDI in one portion at 0°C.

    • Observation: Evolution of

      
       gas will occur. Ensure proper venting.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: TLC usually shows a less polar spot.

  • Troubleshooting: If the intermediate imidazole-carbamate forms but does not cyclize, heat to reflux (40°C for DCM, 66°C for THF).

  • Workup: Wash with 1M HCl (to remove imidazole and unreacted amino alcohol) followed by saturated

    
    .
    
    • Self-Validating Step: The product should be neutral. If the aqueous wash remains basic, imidazole is still present.

C. The Oxazoline Dehydration: Burgess Reagent

Oxazolines contain a C=N double bond. They are often formed from amides, but can be accessed from hydroxy-amides or specific amino-alcohol derivatives via dehydrative cyclization.

The Reagent:

Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate): A mild, selective dehydrating agent that operates via a syn-elimination mechanism.[5][6]

Protocol 3: Burgess Cyclization

Best for: Sensitive substrates where acid-catalyzed dehydration (e.g.,


) causes decomposition.

Reagents:

  • 
    -Hydroxy Amide (Precursor)
    
  • Burgess Reagent (1.2–2.0 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous THF (0.1 M).

  • Addition: Add Burgess reagent in one portion at RT.

  • Thermal Activation: Heat the mixture to 50–70°C.

    • Mechanism:[2][3][5][6][7][8][9][10][11] The alcohol attacks the sulfonyl center, followed by an intramolecular syn-elimination of the triethylammonium sulfonate.

  • Purification: Direct filtration through a short silica plug. The byproduct is water-soluble and polar.

Comparative Data & Selection Matrix

Table 1: Reagent Comparison for Amino-Alcohol Cyclization[4]
ReagentTarget RingMechanismStereochemSafety/HandlingAtom Economy
Chlorosulfonic Acid AziridineEsterification ->

InversionCorrosive, evolves HClHigh
Mitsunobu (DEAD/PPh3) AziridineActivation ->

InversionSensitizer, difficult purificationLow (High Mass Waste)
CDI OxazolidinoneCarbonyl InsertionRetentionMoisture sensitive,

evolution
High
Triphosgene OxazolidinoneCarbonyl InsertionRetentionHigh Toxicity , generates PhosgeneHigh
Burgess Reagent Oxazolinesyn-EliminationRetention*Moisture sensitive, thermal degradationModerate

*Note: Stereochemistry in Burgess reactions depends on the precursor geometry and mechanism (syn-elimination).

Diagram 2: Reagent Decision Tree

Caption: Logical flow for selecting the optimal reagent based on substrate constraints.

ReagentDecision Start Substrate: Amino-Alcohol Target Target Structure? Start->Target Aziridine Aziridine (3-Membered) Target->Aziridine Oxazo Oxazolidinone (5-Membered) Target->Oxazo Scale Scale / Sensitivity? Aziridine->Scale Safety Safety Constraints? Oxazo->Safety Wenker Use Modified Wenker (ClSO3H / Na2CO3) *Robust, Scalable* Scale->Wenker Large Scale / Robust Mitsunobu Use Mitsunobu (DEAD / PPh3) *Neutral pH, Hard Purification* Scale->Mitsunobu Small Scale / Acid Sensitive CDI_Path Use CDI *Safe, One-pot* Safety->CDI_Path Standard Lab Triphos Use Triphosgene *High Reactivity, Toxic* Safety->Triphos Sterically Hindered Only

References

  • Modified Wenker Synthesis: Li, X., Chen, N., & Xu, J. (2010).[9][12] An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(20), 3423–3428.

  • CDI Cyclization: de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006).[13] N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.[13] The Journal of Organic Chemistry, 71(11), 4147–4154.

  • Burgess Reagent Mechanism: Khapli, S., Dey, S., & Mal, D. (2001).[5] Burgess reagent in organic synthesis.[5][6][8] Journal of the Indian Institute of Science, 81, 461–476.

  • Mitsunobu Review: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[7] Chemical Reviews, 109(6), 2551–2651.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol

Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Stereocontrol for 2-Amino-2-methyl-cyclopentyl-methanol Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of cis-(2-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Stereocontrol for 2-Amino-2-methyl-cyclopentyl-methanol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol presents a "perfect storm" of synthetic challenges: a sterically hindered quaternary center, a requirement for specific cis-stereochemistry, and the high water solubility of the final amino-alcohol product.

Low yields in this synthesis are rarely due to a single failure point. Instead, they typically stem from three specific bottlenecks:

  • Stereochemical Leakage: Using thermodynamic methods (like Bucherer-Bergs) that favor the trans-isomer.

  • Reduction Inefficiency: Steric hindrance at the quaternary carbon impeding hydride attack.

  • Workup Loss: The amphiphilic nature of the product causing it to remain trapped in the aqueous phase or aluminum salts during isolation.

This guide provides a troubleshooting framework to address these specific failure modes.

Module 1: Stereochemical Control (The Precursor Check)

The Issue: If your NMR shows a mixture of diastereomers or you are isolating the wrong isomer, your upstream synthesis of the amino acid precursor is likely the culprit.

Diagnosis:

  • Method A (Bucherer-Bergs): Reaction of 2-methylcyclopentanone with KCN/(NH4)2CO3.

    • Verdict:NOT RECOMMENDED. This reaction is thermodynamically controlled and typically favors the trans-isomer (amino and methyl groups on opposite faces to minimize steric strain), or yields a difficult-to-separate 1:1 mixture.

  • Method B (The "CSI" Route): Reaction of 1-methylcyclopentene with Chlorosulfonyl Isocyanate (CSI).

    • Verdict:GOLD STANDARD. This route relies on a concerted [2+2] cycloaddition to form a cis-fused

      
      -lactam. Hydrolysis of this lactam preserves the cis-relationship between the amino and carboxyl groups.
      
Recommended Workflow: The CSI Route

If you require high cis-selectivity, switch to the Chlorosulfonyl Isocyanate strategy.

CSI_Route SM 1-Methylcyclopentene Inter N-Chlorosulfonyl Beta-Lactam (Cis-Fused) SM->Inter [2+2] Cycloaddition (Kinetic Control) Reagent Chlorosulfonyl Isocyanate (CSI) Reagent->Inter Hydrolysis Reductive Hydrolysis (Na2SO3 / NaOH) Inter->Hydrolysis Product cis-2-Amino-2-methyl- cyclopentanecarboxylic acid Hydrolysis->Product Ring Opening (Retains Cis Config)

Figure 1: The CSI route ensures the amino and carboxyl groups remain on the same face of the ring via a constrained bicyclic intermediate.

Module 2: The Reduction Step (Breaking the Yield Barrier)

The Issue: Reducing the quaternary amino acid (or ester) to the alcohol is sluggish. Standard LiAlH4 (LAH) protocols often result in "gummy" aluminum salts that trap the product, leading to yields <40%.

Optimization Strategy: Transition from LAH to Borane-Dimethyl Sulfide (BH3·DMS) . Borane reduces carboxylic acids faster than esters and tolerates the free amine (forming a Lewis acid-base complex that is easily broken).

Protocol: Borane Reduction of Amino Acid
ParameterSpecificationRationale
Reagent

(2.5 - 3.0 equiv)
Borane reduces the carboxyl group selectively and rapidly.
Solvent Anhydrous THFEssential for borane stability.
Temperature Reflux (65°C) for 12-16hHeat is required to overcome steric hindrance at the quaternary C2 position.
Quench Methanol (excess)Destroys excess borane and breaks the B-N complex.
Workup Acidic Reflux CRITICAL STEP. You must reflux with MeOH/HCl or aqueous HCl to fully decomplex the boron from the amine.

Step-by-Step:

  • Suspend cis-2-amino-2-methylcyclopentanecarboxylic acid (1.0 eq) in anhydrous THF (0.5 M).

  • Add

    
     (3.0 eq) dropwise at 0°C. (Expect gas evolution).
    
  • Allow to warm to RT, then reflux for 16 hours.

  • Cool to 0°C. Carefully quench with MeOH until bubbling ceases.

  • The "Yield Saver" Step: Concentrate the mixture to remove DMS. Redissolve in MeOH, add conc. HCl (1.5 eq), and reflux for 2 hours. This breaks the stable amine-borane complex.

  • Concentrate to dryness to obtain the hydrochloride salt.

Module 3: Isolation & Purification (The "Hidden" Yield Killer)

The Issue: The free base of your product is a highly polar, water-soluble amino-alcohol. Standard extraction (EtOAc/Water) leaves 50-80% of your product in the aqueous phase.

Troubleshooting Logic:

Workup_Logic Start Reduction Complete (Acidic Quench) Decision Is Scale > 5g? Start->Decision SmallScale Small Scale (<5g) Decision->SmallScale No LargeScale Large Scale (>5g) Decision->LargeScale Yes MethodA Method A: Ion Exchange (Dowex 50W) SmallScale->MethodA MethodB Method B: Continuous Extraction (Soxhlet/Liquid-Liquid) LargeScale->MethodB StepA1 Load Aqueous Solution onto Acidic Resin MethodA->StepA1 StepB1 Basify to pH > 12 (NaOH) MethodB->StepB1 StepA2 Wash with H2O (Remove salts) StepA1->StepA2 StepA3 Elute with 5% NH4OH StepA2->StepA3 StepB2 Extract with CHCl3 or n-Butanol (Continuous for 24h) StepB1->StepB2

Figure 2: Selection of workup method based on scale to minimize aqueous phase losses.

Detailed Isolation Protocols
Method A: Ion Exchange (Highest Purity)

Best for: Small to medium scale (100mg - 5g).

  • Dissolve the crude reaction residue (after HCl reflux) in minimal water.

  • Load onto a column of Dowex 50W-X8 (H+ form).

  • Wash column with 3-4 column volumes of distilled water. (This removes Boron salts and inorganic impurities).

  • Elute product with 1M NH4OH or 5% Triethylamine in MeOH .

  • Concentrate fractions. The product will be the free base.

Method B: Continuous Extraction (Scalable)

Best for: Large scale (>5g) where resin volume is prohibitive.

  • Dissolve crude hydrochloride salt in minimal water.

  • Basify to pH 12-14 using 50% NaOH. (The high pH ensures the amine is deprotonated).

  • Perform continuous liquid-liquid extraction using Chloroform (

    
    ) or n-Butanol for 24-48 hours. Note: DCM is often too non-polar to extract this amino alcohol efficiently.
    
  • Dry organic layer (

    
    ) and concentrate.[1][2]
    

Frequently Asked Questions (FAQ)

Q1: I used LiAlH4 and my workup turned into a solid gel. How do I recover my product? A: You likely added water too fast or used the wrong ratio. To salvage:

  • Add Celite to the gel.

  • Dilute with THF and heat to reflux for 30 mins.

  • Filter hot.

  • Resuspend the filter cake in refluxing THF/Methanol (9:1) and filter again. The product is trapped in the aluminum lattice; heat and polar solvents release it. Future prevention: Use the Fieser Workup : For

    
     grams of LAH, add 
    
    
    
    mL water,
    
    
    mL 15% NaOH, then
    
    
    mL water.

Q2: Can I use the ester instead of the acid for reduction? A: Yes, but the quaternary center makes the ester reduction slower than usual. If using the ester, LiAlH4 is generally preferred over Borane. However, you must still address the workup issues. If you have the acid, the Borane route (Module 2) is cleaner.

Q3: How do I confirm I have the cis isomer? A: NOE (Nuclear Overhauser Effect) NMR is the definitive method.

  • Cis-Isomer: Strong NOE correlation between the Methyl protons (C2) and the Hydroxymethyl protons (C1).

  • Trans-Isomer: Weak or no NOE between these groups.

  • Chemical Shift: In the cis-isomer, the methyl group is more shielded (upfield) due to the proximity of the hydroxyl group compared to the trans-isomer.

References

  • CSI Synthesis Route

    • Graf, R. (1956).[3] "Über die Umsetzung von Olefinen mit Fluorsulfonylisocyanat." Chemische Berichte, 89(4), 1071-1079. (Foundational work on CSI cycloadditions).

    • Durst, T., & O'Sullivan, M. J. (1970). "Synthesis of beta-lactams." Journal of Organic Chemistry, 35(6), 2043.
  • Reduction Protocols

    • Brown, H. C., & Choi, Y. M. (1981). "Hydroboration.[4][5] 59. Selective reductions. 28. The selective reduction of carboxylic acids with borane-dimethyl sulfide." Synthesis, 1981(06), 439-440. Link

    • Meyers, A. I., et al. (1993). "Reduction of amino acids to amino alcohols."[2][6][7] Tetrahedron Letters, 34, 1647.

  • Stereochemical Data & Applications

    • Blake, J. F., et al. (2013). "Discovery of Pyrrolopyrimidine Inhibitors of Akt." Journal of Medicinal Chemistry, 56(5), 2029–2037. (Describes the synthesis and resolution of similar amino-cyclopentyl scaffolds). Link

Sources

Optimization

Solubility optimization of cis-(2-Amino-2-methyl-cyclopentyl)-methanol in organic solvents

Welcome to the Technical Support Center for cis-(2-Amino-2-methyl-cyclopentyl)-methanol (AMCM). This guide is engineered to assist process chemists and researchers in overcoming solubility challenges associated with AMCM...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for cis-(2-Amino-2-methyl-cyclopentyl)-methanol (AMCM).

This guide is engineered to assist process chemists and researchers in overcoming solubility challenges associated with AMCM (CAS: 202921-91-3) and its salts. Unlike standard datasheets, this resource focuses on causality and optimization workflows to help you design a robust solvent system for reactions, purifications, or analysis.

Module 1: The Solubility Landscape (Theory & Prediction)

To optimize solubility, you must first identify which species of AMCM you are handling. The solubility profile changes drastically between the Free Base and the Salt forms due to lattice energy and solvation thermodynamics.

Molecular Analysis & Pharmacophore Behavior
  • Structure: cis-1,2-substitution pattern on a cyclopentane ring with a gem-dimethyl group.

  • The "Cis" Effect: The cis configuration brings the amine (-NH₂) and hydroxyl (-CH₂OH) groups into proximity. In non-polar solvents, this favors intramolecular Hydrogen Bonding (forming a pseudo-cyclic 6-membered ring). This reduces the effective polarity of the molecule, making the cis isomer slightly more soluble in lipophilic solvents (like DCM or Toluene) than the trans isomer.

  • The "Gem-Dimethyl" Effect: The methyl group at the 2-position adds steric bulk. This disrupts crystal packing efficiency, generally lowering the melting point and increasing solubility compared to the non-methylated analog.

Form-Dependent Solubility Matrix
Solvent ClassFree Base (Neutral) HCl Salt (Ionic) Mechanistic Insight
Water Low to ModerateHigh The salt dissociates into ions; the base relies on H-bonding but is hydrophobic enough to limit solubility.
Alcohols (MeOH, EtOH) High High Protic solvents stabilize both the amine/alcohol H-bonds and the ionic salt lattice.
Chlorinated (DCM, CHCl₃) High Very LowDCM solvates the lipophilic cyclopentyl ring of the base; cannot break the ionic lattice of the salt.
Ethers (THF, MTBE) ModerateLowGood for the base (H-bond acceptors); poor for the salt.
Hydrocarbons (Hexane) Low (Anti-solvent)InsolubleLacks H-bonding capability; forces aggregation of the polar heads.

Module 2: Solvent Screening Protocol (The "How-To")

Do not rely on literature values alone. Impurities and polymorphs affect solubility. Use this self-validating protocol to determine the precise solubility for your specific batch.

The "Tiered" Screening Workflow
  • Objective: Identify a solvent system that provides high solubility at elevated temperatures (

    
    ) and low solubility at lower temperatures (
    
    
    
    ) for crystallization, or high solubility at ambient (
    
    
    ) for reactions.

SolubilityScreening Start START: Define Goal (Reaction vs. Crystallization) SolventSelect Select 3 Solvents: 1. Protic (e.g., IPA) 2. Aprotic Polar (e.g., EtOAc) 3. Non-Polar (e.g., Toluene) Start->SolventSelect DissolveTest Add 100mg AMCM to 1 mL solvent at 25°C SolventSelect->DissolveTest CheckSoluble Is it soluble? DissolveTest->CheckSoluble YesSoluble Soluble at RT (Good for Reaction) CheckSoluble->YesSoluble Yes NoSoluble Heat to Reflux (T_high) CheckSoluble->NoSoluble No CheckHot Soluble at T_high? NoSoluble->CheckHot YesHot Cool to 0°C (T_low) CheckHot->YesHot Yes NoHot Insoluble (Try Co-solvent or Stronger Solvent) CheckHot->NoHot No CheckCryst Precipitate/Crystals? YesHot->CheckCryst GoodCryst SUCCESS: Good Crystallization Solvent CheckCryst->GoodCryst Crystals Form Oiling FAILURE: Oiling Out (See Troubleshooting) CheckCryst->Oiling Liquid Droplets RemainsSoluble Too Soluble (Add Anti-solvent) CheckCryst->RemainsSoluble Clear Solution

Figure 1: Tiered solubility screening workflow for AMCM optimization.

Module 3: Troubleshooting Guides & FAQs

This section addresses specific failure modes reported by users working with amino-cyclopentyl-methanol scaffolds.

Q1: My product "oils out" (forms a gum/liquid) instead of crystallizing. How do I fix this?

Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the solvated AMCM drops below the boiling point of the solvent, or when supersaturation is too high. Corrective Actions:

  • Temperature Control: Do not cool the solution rapidly to 0°C. Stop cooling at a temperature above the oiling point (e.g., 25°C), add seed crystals, and hold for 2 hours before cooling further.

  • Solvent Modification: Oiling out indicates the solvent is "too poor." Add a small amount (1-5%) of a polar co-solvent (e.g., Methanol) to your non-polar solvent (e.g., MTBE or Toluene). This increases the solubility limit just enough to prevent the amorphous oil phase from separating, favoring the crystal lattice.

  • Seeding: The cis-isomer can be stubborn to nucleate. Always retain a small amount of crude solid to use as seeds.

Q2: I am seeing inconsistent HPLC retention times. Is it solubility related?

Diagnosis: Likely yes, but indirectly. Root Cause: AMCM lacks a strong chromophore (UV active group). If you are dissolving it in a solvent that absorbs UV (like Toluene) or using a gradient where the compound precipitates in the column, you will see artifacts. Corrective Action:

  • Dissolve the sample in the mobile phase (usually Water/Acetonitrile).

  • If the Free Base is used, ensure the pH of the diluent is high (add 0.1% Ammonium Hydroxide) to keep it neutral, or low (add 0.1% TFA) to fully protonate it. Do not exist in the "buffer zone" (pH 8-9) where it toggles between ionized and neutral forms.

Q3: How do I convert the HCl salt back to the Free Base for extraction?

Protocol:

  • Dissolve the HCl salt in minimal water (it is highly water-soluble).

  • Add an organic solvent that dissolves the Free Base well (e.g., DCM or 2-MeTHF). Avoid Ether/Heptane as they are too non-polar.

  • Adjust aqueous pH to >12 using NaOH or KOH.

  • Extract immediately. The Free Base will partition into the organic layer.

  • Critical Step: The Free Base is an amino-alcohol and can be hygroscopic. Dry the organic layer thoroughly with Na₂SO₄ before evaporation to prevent water-induced gumming.

Module 4: Advanced Optimization (Hansen Solubility Parameters)

For users requiring precise solvent blending (e.g., for large-scale process chemistry), we utilize Hansen Solubility Parameters (HSP) .

  • Dispersion (

    
    ):  Moderate. (Cyclopentyl ring contribution).
    
  • Polarity (

    
    ):  High. (Amine/Alcohol dipoles).
    
  • Hydrogen Bonding (

    
    ):  High.[1] (Donor/Acceptor sites).[2][3]
    

Recommendation: To dissolve the Free Base, choose a solvent with a high


 component.
  • Good Solvents: Ethanol, Isopropanol, n-Butanol.

  • Bad Solvents: Hexane (Low

    
    , Low 
    
    
    
    ), Diethyl Ether (Moderate
    
    
    , Low
    
    
    ).

The "Green" Alternative: If you are replacing DCM or DMF, consider 2-Methyltetrahydrofuran (2-MeTHF) . It has a higher boiling point than THF and better phase separation from water, making it ideal for the extraction protocol described in Q3.

References

  • Sigma-Aldrich. cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Data. (CAS 1212406-48-8).[4] Link

  • American Chemical Society (ACS) GCI. Pharmaceutical Roundtable Solvent Selection Guide.[5] (Standard industry resource for green solvent selection). Link

  • Abbott, S. Hansen Solubility Parameters: A User's Handbook. (Theoretical basis for amino-alcohol solubility prediction). Link

  • Mettler Toledo. Understanding Oiling Out in Crystallization. (Mechanism of liquid-liquid phase separation in amine crystallizations). Link

  • PubChem. Compound Summary: cis-(2-Amino-2-methyl-cyclopentyl)-methanol.Link

Sources

Reference Data & Comparative Studies

Validation

Distinguishing cis vs trans isomers of 2-Amino-2-methyl-cyclopentyl-methanol

The following guide provides an in-depth technical analysis for distinguishing the stereoisomers of 2-Amino-2-methyl-cyclopentyl-methanol. It is structured to support researchers in the rigorous assignment of stereochemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for distinguishing the stereoisomers of 2-Amino-2-methyl-cyclopentyl-methanol. It is structured to support researchers in the rigorous assignment of stereochemistry necessary for drug development and SAR (Structure-Activity Relationship) studies.[1]

Executive Summary & Structural Definition

In medicinal chemistry, the 2-amino-2-methyl-cyclopentyl-methanol scaffold serves as a critical conformationally restricted amino acid mimetic. Distinguishing between the cis and trans isomers is not merely a labeling exercise but a functional necessity, as the stereochemical vector of the hydroxymethyl and amino groups dictates the molecule's ability to engage binding pockets or undergo cyclization in fragment-based drug design.[1]

Defining the Isomers

For this scaffold, stereochemical nomenclature follows the Cahn-Ingold-Prelog (CIP) priority rules, but practical "cis/trans" designation refers to the relative orientation of the two functional groups on the ring: the Amino group (-NH₂) at C2 and the Hydroxymethyl group (-CH₂OH) at C1.[1]

  • Cis-Isomer: The -NH₂ group and the -CH₂OH group reside on the same face of the cyclopentane ring (syn).[1] Consequently, the C2-Methyl group and the C1-Proton are on the opposing face.[1]

  • Trans-Isomer: The -NH₂ group and the -CH₂OH group reside on opposite faces of the ring (anti).

The following diagram illustrates the spatial relationships critical for the analytical methods described below.

Isomer_Structure cluster_cis Cis-Isomer (Syn-Amino/Alcohol) cluster_trans Trans-Isomer (Anti-Amino/Alcohol) node_cis C1: -CH2OH (Up) / -H (Down) C2: -NH2 (Up) / -Me (Down) Key Feature: Me and H(C1) are Syn Analysis Differentiation Target node_cis->Analysis Strong NOE (Me-H1) node_trans C1: -CH2OH (Down) / -H (Up) C2: -NH2 (Up) / -Me (Down) Key Feature: Me and H(C1) are Anti node_trans->Analysis Weak/No NOE (Me-H1)

Caption: Stereochemical definitions and the primary spatial relationship exploited for NMR determination.

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect (NOE) experiments, provides the most rapid and non-destructive method for assignment.[1]

The Mechanistic Logic

The distinction relies on the spatial proximity of the quaternary methyl group (C2-Me) to the methine proton at C1 (H1).[1]

  • Cis-Isomer (Syn-NH₂/CH₂OH):

    • The Amino and Hydroxymethyl groups are UP.[1]

    • Therefore, the Methyl group and H1 are both DOWN .[1]

    • Result: They are cis to each other (~2.5–3.0 Å apart).[1] This proximity generates a strong NOE correlation .[1]

  • Trans-Isomer (Anti-NH₂/CH₂OH):

    • The Amino group is UP; the Hydroxymethyl group is DOWN.[1]

    • Therefore, the Methyl group is DOWN but H1 is UP .[1]

    • Result: They are trans to each other (>4.0 Å apart). This distance results in no observable or a very weak NOE .[1]

    • Secondary Confirmation: In the trans isomer, the Methyl group (Down) and the CH₂ of the hydroxymethyl group (Down) are on the same face.[1] You may observe an NOE between the Methyl protons and the CH₂OH protons.[1]

Experimental Protocol: 1D NOE / 2D NOESY

Reagents: CDCl₃ or DMSO-d₆ (DMSO is preferred if -OH/-NH exchange broadening is an issue). Concentration: 10–20 mg/mL.[1]

  • Acquire ¹H NMR: Assign the methyl singlet (typically 1.0–1.3 ppm) and the H1 methine multiplet (typically 1.8–2.5 ppm).[1]

  • Run NOESY/ROESY:

    • Set mixing time (

      
      ) to 500–800 ms.
      
    • Focus on the cross-peak between the Methyl singlet and the H1 methine signal.[1]

  • Interpretation:

    • Cross-peak present: Confirms Cis-Isomer (Me/H1 syn).

    • Cross-peak absent (but Me/CH₂OH present): Confirms Trans-Isomer .

Method 2: Chemical Derivatization (The Functional Proof)

When NMR data is ambiguous due to signal overlap, chemical derivatization provides irrefutable proof.[1] The 1,3-relationship between the amine and the hydroxyl group allows for the formation of a 6-membered cyclic carbamate (1,3-oxazinan-2-one) derivative.

The Reaction

Reacting the amino alcohol with a carbonyl source (CDI or Phosgene) attempts to close a ring bridging the amine and alcohol.[1]

  • Cis-Isomer: The -NH₂ and -CH₂OH groups are on the same face. The geometric constraints allow the formation of a cis-fused bicyclic [4.3.0] system .[1] This reaction proceeds rapidly and yields a stable product.[1]

  • Trans-Isomer: The groups are on opposite faces.[1][2][3][4][5] Ring closure would require the formation of a highly strained trans-fused system across a 1,2-cyclopentane gap. This reaction is kinetically disfavored or impossible under mild conditions, often leading to polymerization or unreacted starting material.

Derivatization_Workflow Start Unknown Isomer (2-Amino-2-methyl-cyclopentyl-methanol) Reagent Add CDI (1.1 eq) / THF Reflux 2-4 hrs Start->Reagent Branch Monitor via TLC / LCMS Reagent->Branch Result_Cis Clean Cyclization (New Non-Polar Spot) Product: Cyclic Carbamate Branch->Result_Cis Fast Conversion Result_Trans No Reaction or Complex Mixture (Starting Material Persists) Branch->Result_Trans Slow/No Conversion Conclusion_Cis Conclusion: CIS Isomer Result_Cis->Conclusion_Cis Conclusion_Trans Conclusion: TRANS Isomer Result_Trans->Conclusion_Trans

Caption: Chemical derivatization workflow using CDI to distinguish isomers based on cyclization kinetics.

Experimental Protocol: Cyclization Test
  • Setup: Dissolve 50 mg of the substrate in 2 mL anhydrous THF.

  • Addition: Add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI).

  • Reaction: Stir at room temperature for 1 hour, then heat to reflux for 2 hours.

  • Analysis: Monitor by TLC (stain with Ninhydrin) or LCMS.[1]

    • Cis-Isomer: Disappearance of starting material; appearance of a less polar spot (carbamate).[1] LCMS shows M+1 peak of (MW + 26).[1]

    • Trans-Isomer: Starting material remains largely unchanged.[1]

Comparison of Methods

FeatureMethod 1: NMR (NOE)Method 2: DerivatizationMethod 3: X-Ray Crystallography
Primary Utility Routine assignment; QuickResolving ambiguity; Chemical proofAbsolute configuration
Sample Requirement ~10 mg (Recoverable)~50 mg (Destructive)Single Crystal (High quality)
Time to Result < 1 Hour4–6 HoursDays (Growth dependent)
Reliability High (if peaks resolved)Very High (Binary result)Absolute
Cost LowLowHigh

References

  • Synthesis of Oxazolidinones: Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.[6] Source: PMC / NIH.[1] URL:[Link]

  • Stereochemical Analysis of Cyclopentanes: Title: Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Source: Organic & Biomolecular Chemistry (RSC).[1] URL:[Link]

  • Crystallographic Data: Title: Crystal structures of monohydrate and methanol solvate compounds of {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol.[7] Source: ResearchGate / Acta Crystallographica.[1] URL:[Link]

Sources

Comparative

Mass Spectrometry Profiling of Cyclopentyl Amino Alcohols: A Technical Comparison Guide

This guide details the mass spectrometry fragmentation patterns of cyclopentyl amino alcohols, specifically focusing on 2-aminocyclopentanol as the structural prototype. This motif is critical in the synthesis of chiral...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of cyclopentyl amino alcohols, specifically focusing on 2-aminocyclopentanol as the structural prototype. This motif is critical in the synthesis of chiral ligands and pharmaceutical intermediates (e.g., cyclopentolate analogs).

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

Executive Summary

Cyclopentyl amino alcohols present unique challenges in mass spectrometry due to the flexibility of the five-membered ring and the proximity of two heteroatoms (N and O). Unlike their cyclohexyl counterparts, which lock into rigid chair conformations, cyclopentyl rings undergo pseudorotation, complicating stereochemical differentiation.

This guide compares the fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI) , and provides a validated protocol for distinguishing cis/trans isomers using energy-resolved MS/MS.

Mechanistic Fragmentation Pathways

The fragmentation of 2-aminocyclopentanol (MW 101.15) is driven by the competition between the nitrogen and oxygen atoms to stabilize the positive charge.

Core Fragmentation Rules
  • 
    -Cleavage (Dominant):  The bond adjacent to the heteroatom breaks.[1] In cyclic systems, this results in ring opening  rather than immediate loss of a fragment.
    
  • Onium Reaction: Nitrogen is better at stabilizing the positive charge than oxygen (Stevenson’s Rule). Consequently, amine-directed fragmentation dominates.

  • Ring Unzipping: Following ring opening, the alkyl chain fragments, often expelling ethylene (

    
    ) or propene.
    
Visualized Pathway (DOT Diagram)

The following diagram illustrates the primary fragmentation cascade for 2-aminocyclopentanol.

Fragmentation cluster_legend Legend M Molecular Ion (M+) m/z 101 RingOpen Distonic Ion (Ring Opened) M->RingOpen Alpha-Cleavage (C1-C2 Bond) Frag2 Loss of H2O [M-18]+ m/z 83 M->Frag2 Dehydration (Remote H-transfer) Frag3 Loss of C2H4 (Ring Break) m/z 73 M->Frag3 Loss of Ethylene Frag1 Immonium Ion (Base Peak) m/z 72 RingOpen->Frag1 Loss of C2H5 (Ethyl Radical) key Blue: Precursor | Yellow: Intermediate | Red: Major Fragment | Green: Minor Fragment

Figure 1: Primary fragmentation pathways of 2-aminocyclopentanol under Electron Ionization (70 eV).

Comparative Analysis: Ionization Techniques

The choice of ionization source drastically alters the spectral fingerprint.

Table 1: EI vs. ESI Performance Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage dependent)
Molecular Ion Weak (

), often <5% abundance.
Strong (

), usually Base Peak.
Base Peak m/z 72 (

) or m/z 56 (

).
m/z 84 (

) or m/z 83 (

).
Mechanism Radical-cation directed (

-cleavage).[2]
Proton-mobility directed (Charge migration).
Utility Structural fingerprinting, library matching.Quantitation, pharmacokinetic studies.
Deep Dive: The "Mass 30" Trap

In acyclic primary amines, m/z 30 (


) is the diagnostic base peak. Caution:  In cyclopentyl amines, this ion is often suppressed  or shifted because forming it requires breaking two ring bonds. Instead, look for m/z 56  (

) or m/z 72 (loss of ethyl radical after ring opening).

Stereochemical Differentiation (Cis vs. Trans)

Distinguishing cis- and trans-2-aminocyclopentanol is a critical analytical challenge. The differentiation relies on the Intramolecular Hydrogen Bond (IMHB) effect.

The Mechanism[1][2][3][4][5]
  • Cis-Isomer: The amino and hydroxyl groups are on the same face (syn), allowing a strong IMHB (

    
    ). This stabilizes the protonated molecular ion but facilitates specific elimination pathways.
    
  • Trans-Isomer: The groups are anti. No IMHB is possible without significant ring distortion.

Analytical Protocol: Energy-Resolved MS/MS

A simple MS scan is insufficient. You must perform "Breakdown Curve" analysis.

Hypothesis: The cis-isomer, stabilized by IMHB, often requires higher collision energy to fragment initially, but once activated, it eliminates water (


) more readily than the trans-isomer due to the proximity of the leaving groups.
Experimental Workflow (DOT Diagram)

Workflow Sample Sample: 10 µM in 50:50 MeOH:H2O Source ESI Source (+) Spray Voltage: 3.5 kV Sample->Source Q1 Q1 Selection Select [M+H]+ (m/z 102) Source->Q1 Cell Collision Cell (q2) Ramp CE: 5 -> 50 eV Q1->Cell Q3 Q3 Detection Monitor 102 -> 84 (NH3 loss) Monitor 102 -> 83 (H2O loss) Cell->Q3 Data Plot: Intensity vs. CE (Breakdown Curve) Q3->Data

Figure 2: Workflow for Energy-Resolved Mass Spectrometry to differentiate stereoisomers.

Data Interpretation[1][6][7][8][9][10][11][12][13]
  • Cis-Isomer: Higher ratio of

    
    . The water loss peak (m/z 83) appears at lower collision energies.
    
  • Trans-Isomer: Lower ratio of water loss. Often shows a higher abundance of ammonia loss (

    
    , m/z 84) or retains the parent ion to higher energies.
    

Experimental Protocols

Protocol A: GC-EI-MS (Structural Identification)

Objective: Confirm core structure and ring substitution.

  • Derivatization (Optional but Recommended): Treat 50 µL of sample with 50 µL BSTFA (1% TMCS) at 60°C for 30 mins. This converts polar -OH and -NH groups to TMS ethers/amines, preventing peak tailing and stabilizing the molecular ion.

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) -> 20°C/min -> 300°C.

  • MS Source: 230°C, 70 eV.

  • Expected TMS-Fragments: Look for m/z 174 (Molecular Ion of di-TMS derivative) and m/z 73 (TMS group).

Protocol B: LC-ESI-MS/MS (Isomer Differentiation)

Objective: Distinguish cis/trans isomers in a mixture.

  • Mobile Phase: Isocratic 70% Methanol / 30% Water (0.1% Formic Acid). Avoid Ammonium buffers as they suppress the [M+H-NH3]+ diagnostic channel.

  • Flow Rate: 0.2 mL/min (Direct Infusion preferred for breakdown curves).

  • Scan Mode: Product Ion Scan of m/z 102.

  • Collision Energy (CE): Ramp from 10 to 40 eV in 5 eV steps.

  • Analysis: Plot the relative abundance of m/z 83 vs. m/z 84. The isomer with the higher 83/84 ratio is assigned as Cis .

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Vessecchi, R., et al. (2011). "Distinction of cis/trans-1,2-aminocyclohexanols by energy-resolved mass spectrometry." Rapid Communications in Mass Spectrometry. Link (Analogous mechanism for cyclic amino alcohols).

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley.
  • NIST Chemistry WebBook. "Mass Spectrum of Cyclopentanamine." Link (Reference for cyclopentyl ring fragmentation baseline).

Sources

Validation

The "Magic Methyl" Effect in Cyclopentyl Amino Alcohols: A Comparative Guide to Biological Activity

Introduction: The Cyclopentyl Amino Alcohol Scaffold and the Strategic Role of Methylation In the landscape of modern drug discovery, the cyclopentyl amino alcohol moiety has emerged as a privileged scaffold, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopentyl Amino Alcohol Scaffold and the Strategic Role of Methylation

In the landscape of modern drug discovery, the cyclopentyl amino alcohol moiety has emerged as a privileged scaffold, particularly in the development of antiviral and anticancer agents.[1] Its rigid, five-membered carbocyclic ring serves as a robust anchor for pharmacophoric groups, offering a stable and predictable orientation within biological targets. A key feature of this scaffold is its classification as a carbocyclic nucleoside analogue, where the furanose ring's oxygen is replaced by a methylene group.[1] This structural modification imparts significant metabolic stability by rendering these molecules resistant to cleavage by phosphorylases and hydrolases, a common degradation pathway for natural nucleosides.[2]

While the core scaffold provides a foundation for biological activity, strategic modifications are essential to optimize potency, selectivity, and pharmacokinetic properties. Among the most impactful of these modifications is the introduction of a methyl group, a phenomenon often referred to in medicinal chemistry as the "magic methyl" effect.[3] A single, well-placed methyl group can profoundly alter a molecule's biological profile, often leading to a dramatic increase in therapeutic efficacy.[4]

This guide provides an in-depth comparison of the biological activities of methylated versus non-methylated cyclopentyl amino alcohols. We will delve into the mechanistic underpinnings of how methylation influences antiviral activity, provide detailed experimental protocols for assessing these effects, and present a comparative analysis using a key case study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage strategic methylation to enhance the therapeutic potential of cyclopentyl amino alcohol-based compounds.

Experimental Methodologies: A Framework for Validated Comparison

To objectively compare the biological activity of methylated and non-methylated analogs, a robust and validated set of experimental protocols is paramount. The following methodologies provide a framework for determining antiviral efficacy and cytotoxicity, two critical parameters in the evaluation of novel therapeutic agents.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The quantity of formazan produced is directly proportional to the number of viable cells. This allows for the determination of the 50% cytotoxic concentration (CC₅₀), which is the concentration of a compound that reduces the viability of host cells by 50%.[2]

Step-by-Step Protocol:

  • Cell Seeding: Plate a suspension of host cells (e.g., Vero, MRC-5) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds (methylated and non-methylated analogs) in a cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include untreated cell controls and a vehicle control.[6]

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).[7]

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[6]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 50-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h Allow adhesion add_compounds Add serial dilutions of compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_mtt Add MTT solution incubate_4h Incubate 2-4h (Formazan formation) add_mtt->incubate_4h solubilize Add DMSO to dissolve formazan incubate_4h->solubilize read_absorbance Read Absorbance (540 nm) solubilize->read_absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Assessment of Antiviral Efficacy: The Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[10] This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication. The results are used to determine the 50% effective concentration (EC₅₀), the compound concentration that inhibits viral plaque formation by 50%.[11]

Step-by-Step Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 24-well plates and incubate until a confluent monolayer is formed.[12]

  • Virus and Compound Incubation: Prepare serial dilutions of the test compounds. Mix each compound dilution with a standardized amount of virus (e.g., 80-100 plaque-forming units).[13]

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow for a 1-2 hour adsorption period at 37°C.[13]

  • Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose). This overlay restricts the spread of the virus, ensuring that plaques are formed by localized infection.[12]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[13]

  • Plaque Visualization: Remove the overlay and stain the cells with a vital dye, such as neutral red or crystal violet. Live cells will take up the stain, while the unstained areas (plaques) represent regions of virus-induced cell death.[12]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value from the dose-response curve.

Plaque_Reduction_Assay start Prepare confluent cell monolayer in plates prepare_mix Prepare serial dilutions of compounds and mix with standard virus amount start->prepare_mix infect_cells Infect cell monolayers with virus-compound mix prepare_mix->infect_cells adsorption Incubate 1-2h for viral adsorption infect_cells->adsorption overlay Add semi-solid overlay medium adsorption->overlay incubate_plaques Incubate for 2-10 days for plaque development overlay->incubate_plaques stain Remove overlay and stain cells (e.g., Crystal Violet) incubate_plaques->stain count Count plaques stain->count analyze Calculate % inhibition and determine EC₅₀ count->analyze

Caption: Workflow for the Plaque Reduction Assay.

Comparative Biological Activity: The Case of 5'-Methylated Carbocyclic Adenosine

The antiviral potential of carbocyclic nucleosides is well-established. A compelling example of the "magic methyl" effect is seen in the comparison of the naturally occurring carbocyclic nucleoside, Aristeromycin, with its 5'-deoxy (or 5'-methyl) analog.

Aristeromycin possesses a hydroxymethyl group (-CH₂OH) at the 5' position, analogous to natural adenosine. While it exhibits some biological activity, its utility is hampered by significant toxicity, as it is readily phosphorylated by cellular kinases.[2] In a strategic move to circumvent this toxicity and potentially enhance activity, the 5'-hydroxymethyl group was replaced with a simple methyl group (-CH₃). This seemingly minor modification resulted in a dramatic increase in activity against viruses such as the vaccinia virus.[4]

CompoundKey Structural FeatureAntiviral Activity (EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
Non-Methylated Analog (e.g., Aristeromycin)5'-Hydroxymethyl (-CH₂OH)ModerateHigh (Toxic)Low
Methylated Analog (e.g., 5'-Deoxy-Aristeromycin)5'-Methyl (-CH₃)High (Potent)ReducedHigh

Note: This table is a qualitative representation based on literature findings.[4] Specific EC₅₀ and CC₅₀ values can vary significantly depending on the virus and cell line tested.

Discussion: Unraveling the Structure-Activity Relationship (SAR)

The superior performance of the methylated analog can be attributed to a combination of pharmacokinetic and pharmacodynamic advantages.

1. Enhanced Metabolic Stability and Reduced Toxicity: The primary reason for the improved profile of 5'-Deoxy-Aristeromycin is the removal of the 5'-hydroxyl group. This group is the primary site for phosphorylation by cellular kinases. By replacing it with a metabolically stable methyl group, the molecule is no longer a substrate for these kinases, thus avoiding the formation of toxic triphosphate metabolites.[2] This directly leads to a higher selectivity index.

2. Mechanism of Action - Inhibition of SAH Hydrolase: Many carbocyclic nucleosides exert their antiviral effect by inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase.[2][4] This enzyme is crucial for cellular methylation reactions, which are essential for the capping of viral mRNA.

  • S-adenosyl-L-methionine (SAM) is the universal methyl group donor in the cell.

  • After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH) .

  • SAH is a potent feedback inhibitor of methyltransferases.

  • SAH hydrolase is responsible for breaking down SAH into adenosine and homocysteine, thus preventing its accumulation and allowing methylation reactions to proceed.

By inhibiting SAH hydrolase, carbocyclic nucleosides cause a buildup of SAH, which in turn shuts down the SAM-dependent methyltransferases required for viral mRNA capping. Without a proper cap structure, viral mRNA is not efficiently translated, halting viral replication.

SAH_Hydrolase_Inhibition SAM SAM (Methyl Donor) Methyl_Transferase Viral Methyltransferase SAM->Methyl_Transferase + Methyl Group SAH SAH (Inhibitor) SAH->Methyl_Transferase Inhibits SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Hydrolysis Methyl_Transferase->SAH Capped_mRNA Capped Viral mRNA (Translation-competent) Methyl_Transferase->Capped_mRNA Viral_mRNA Uncapped Viral mRNA Viral_mRNA->Methyl_Transferase Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine Homocysteine SAH_Hydrolase->Homocysteine Methylated_Analog Methylated Cyclopentyl Amino Alcohol Methylated_Analog->SAH_Hydrolase INHIBITS

Caption: Mechanism of antiviral action via SAH Hydrolase inhibition.

3. Improved Target Engagement: The hydrophobic methyl group can enhance binding to the target enzyme. It can fit into hydrophobic pockets within the active site of SAH hydrolase, displacing water molecules and increasing the binding affinity of the inhibitor. This stronger interaction leads to more potent inhibition of the enzyme and, consequently, more effective antiviral activity.

Conclusion

The strategic methylation of cyclopentyl amino alcohols represents a powerful tool in medicinal chemistry for optimizing antiviral drug candidates. As demonstrated by the case of 5'-Deoxy-Aristeromycin, replacing a metabolically labile hydroxymethyl group with a stable methyl group can simultaneously enhance biological potency and reduce host cell toxicity. This leads to a significantly improved therapeutic window, or selectivity index. The underlying mechanisms—increased metabolic stability, evasion of toxic phosphorylation, and potentially enhanced target binding—provide a clear rationale for the observed improvements. Researchers and drug developers should consider site-selective methylation as a key strategy in the lead optimization phase for this important class of compounds.

References

  • Schneller, S. W., & Richman, D. D. (2020). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 184, 104947. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • PraxiLabs. (n.d.). Neutral Red Uptake Assay | Cell Viability. [Link]

  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • DB-ALM. (2007). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]

  • Bio-protocol. (2022). Antiviral assay. [Link]

  • cellculture2. (2024). Neutral red: dye uptake viability test (NRU). [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]

  • Frontiers in Chemistry. (2018). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. Frontiers in Chemistry, 6, 89. [Link]

  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]

  • Agrofoglio, L. A., & Gillaizeau, I. (2022). Chemical Approaches to Carbocyclic Nucleosides. The Chemical Record, 22(5), e202100320. [Link]

  • Jeong, L. S., & Lee, J. A. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 15(5), 235–250. [Link]

  • Mendoza, E. J., Manguiat, K., Wood, H., & Drebot, M. (2020). Two detailed plaque assay protocols for the quantification of infectious SARS-CoV-2. Current Protocols in Microbiology, 57, e105. [Link]

Sources

Comparative

Technical Comparison Guide: HPLC Enantioseparation of 2-Amino-2-Methyl-Cyclopentyl-Methanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The separation of 2-amino-2-methyl-cyclopentyl-methanol enantiomers presents a classic "blind spot" challenge in chromatography. Structurally, the molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The separation of 2-amino-2-methyl-cyclopentyl-methanol enantiomers presents a classic "blind spot" challenge in chromatography. Structurally, the molecule features a primary amine on a quaternary carbon within a cyclopentane ring, adjacent to a hydroxymethyl group.

The Dual Challenge:

  • Lack of Chromophore: The molecule lacks an aromatic ring or conjugated system. It is effectively invisible to standard UV detection (>220 nm). Direct analysis requires detection at 200–210 nm (where solvent cut-off noise is high) or the use of universal detectors (CAD, ELSD, RI, or MS).

  • Amine Tailing: The primary amine interacts strongly with residual silanols on silica-based columns, leading to peak tailing that can mask enantiomeric resolution (

    
    ).
    

This guide compares three distinct methodologies to overcome these hurdles: Crown Ether Complexation (Direct), Pre-column Derivatization (Indirect), and Immobilized Polysaccharide (Direct/Robust).

Methodology Comparison

Method A: Crown Ether Chiral Stationary Phase (The Specialist)

Best For: Direct analysis, LC-MS applications, and aqueous-compatible workflows.

This method utilizes a chiral crown ether (18-crown-6 derivative) that forms a host-guest inclusion complex specifically with the primary ammonium ion (


).
  • Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated).

  • Mechanism: The amine must be protonated. The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether ring. The steric bulk of the cyclopentyl ring dictates the fit, providing high enantioselectivity.

  • Detection: Compatible with low-UV (200-210 nm) because the mobile phase (aqueous

    
    ) is transparent. Ideal for MS detection.
    
Method B: Pre-Column Derivatization (The High-Sensitivity Solution)

Best For: QC release testing, trace impurity analysis, and labs limited to standard UV detectors.

Since the native molecule has no chromophore, we attach one. Reagents like GITC (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) react with the amine to form diastereomeric thioureas.[1]

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18) or Phenyl-Hexyl.

  • Mechanism: Converts enantiomers into diastereomers with distinct physical properties, separable on achiral phases.[2][3]

  • Detection: The GITC moiety absorbs strongly at 254 nm.

Method C: Immobilized Polysaccharide (The Generalist)

Best For: Screening platforms and preparative scale-up.

Uses amylose or cellulose derivatives.[2][4][3] Requires basic additives to suppress silanol activity.

  • Column: Chiralpak IG or IA (Immobilized).

  • Mechanism: Hydrogen bonding and dipole-dipole interactions.

  • Challenge: Standard Normal Phase (Hexane/IPA) absorbs too much UV at 210 nm. Requires Polar Organic Mode (Acetonitrile/Methanol/DEA) to lower the UV cutoff.

Comparative Data Analysis

FeatureMethod A: CROWNPAK CR-I(+)Method B: Derivatization (GITC)Method C: Chiralpak IG (Polar Organic)
Resolution (

)
High (> 2.5) Very High (> 3.0) Moderate (1.5 – 2.0)
UV Sensitivity Low (requires <210 nm)High (254 nm) Low (requires <220 nm)
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction required)Minimal
Mobile Phase Acidic (

pH 1.5)
Standard RP (Water/ACN)Basic (ACN/MeOH/DEA)
Robustness Sensitive to cations (

,

)
Highly RobustRobust
Primary Use R&D, LC-MSQC, Impurity LimitsPrep Purification

Detailed Experimental Protocols

Protocol A: Direct Separation on CROWNPAK CR-I(+)

This is the recommended default method for R&D due to its speed and lack of sample modification.

  • System Preparation: Flush system with water to remove any buffer salts.

  • Mobile Phase Preparation:

    • Stock Acid: Perchloric Acid (

      
      ), 70%.[5]
      
    • Solution: Mix

      
       with water to achieve pH 1.5 (approx.[5] 16.3g 70% 
      
      
      
      per liter).[5]
    • Composition: 90% pH 1.5

      
       (aq) / 10% Acetonitrile (v/v).
      
    • Note: Do not use phosphate buffers or salts containing

      
       or 
      
      
      
      , as they compete with the amine for the crown ether cavity.
  • Column Conditions:

    • Temp: 25°C (Lowering to 10°C often increases

      
       for this column).
      
    • Flow: 0.5 mL/min (3.0 mm ID column).

  • Detection: UV at 200 nm or ESI-MS (Positive Mode).

  • Sample Diluent: Mobile phase.

Protocol B: GITC Derivatization (High Sensitivity)

Use this if you need to detect <0.1% enantiomeric impurity.

  • Reagent Prep: Dissolve 10 mg GITC in 1 mL Acetonitrile.

  • Reaction:

    • Take 100

      
      L of sample (approx 1 mg/mL in ACN).
      
    • Add 100

      
      L GITC solution.
      
    • Add 10

      
      L Triethylamine (TEA) as a catalyst.
      
    • Vortex and incubate at Room Temp for 15 minutes.

  • Quench: Add 10

    
    L Ethanolamine to react with excess GITC.
    
  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm, 3.5

      
      m).
      
    • Mobile Phase A: 0.1%

      
       in Water.
      
    • Mobile Phase B: Acetonitrile.[6][5][7]

    • Gradient: 20% B to 60% B over 20 mins.

    • Detection: UV at 254 nm .

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow ensures the correct method is chosen based on lab capabilities and data requirements.

MethodSelection Start Start: 2-Amino-2-Methyl-Cyclopentyl-Methanol Enantiomer Separation Q1 Is Mass Spec (MS) or CAD/ELSD available? Start->Q1 Q2 Is high UV sensitivity required? (e.g., <0.05% impurity) Q1->Q2 No (UV Only) MethodA METHOD A: CROWNPAK CR-I(+) (Direct / Acidic) Q1->MethodA Yes (MS/CAD) MethodB METHOD B: GITC Derivatization (Indirect / UV 254nm) Q2->MethodB Yes (High Sens) MethodC METHOD C: Immobilized Polysaccharide (Polar Organic Mode) Q2->MethodC No (General R&D) DetailA Excellent Selectivity for Primary Amines MethodA->DetailA Requires pH 1.5 DetailB Converts to Diastereomers Adds Chromophore MethodB->DetailB Requires Synthesis

Caption: Decision matrix for selecting the optimal separation strategy based on detector availability and sensitivity needs.

Diagram 2: Crown Ether Recognition Mechanism

Understanding the specific interaction between the CROWNPAK selector and the analyte.

Mechanism cluster_0 Mobile Phase (Acidic) cluster_1 Stationary Phase (Crown Ether) Amine R-NH3+ Complex Host-Guest Complex Amine->Complex Inclusion Crown Crown Ether Crown->Complex H-Bonding Interaction 3-Point Interaction: 1. H-Bond (NH3+ to O) 2. Steric Fit (Cyclopentyl) 3. Hydrophobic Complex->Interaction

Caption: Mechanism of chiral recognition on CROWNPAK CR-I(+). The ammonium ion (


) anchors into the ether ring, while the cyclopentyl group provides steric discrimination.

Expert Commentary & Troubleshooting

The "Salt Trap" in Method A: A common failure mode with Crown Ether columns is the use of sodium or potassium phosphate buffers. The ionic radius of


 is nearly identical to that of the ammonium ion (

). Potassium ions will irreversibly occupy the crown ether cavities, destroying the column's ability to separate the amine. Always use Perchloric acid or TFA in pure water/methanol systems.

The "UV Noise" in Method C: If you choose the Polysaccharide route (Method C), avoid Isopropyl Alcohol (IPA). At 210 nm, IPA has a UV cutoff that creates significant baseline noise. Use Acetonitrile/Ethanol mixtures instead.[5] If using Chiralpak AD-H (coated), ensure you do not use solvents that dissolve the polymer (like THF or DCM). Immobilized columns (IG/IA) are safer.

References

  • Daicel Corporation. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Link

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers." Journal of Chromatography A, 1467, 19-35. Link

  • Bhushan, R., & Martens, J. (2001). "Amino Acids and their Derivatives: Chiral Derivatization Reagents." Handbook of Thin-Layer Chromatography. Link

  • Sigma-Aldrich. (2022). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Application Note. Link

Sources

Validation

Validating absolute configuration of cis-(2-Amino-2-methyl-cyclopentyl)-methanol

This comparative guide evaluates methodologies for validating the absolute configuration of cis-(2-Amino-2-methyl-cyclopentyl)-methanol , a critical chiral building block featuring a quaternary stereocenter. Product Focu...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates methodologies for validating the absolute configuration of cis-(2-Amino-2-methyl-cyclopentyl)-methanol , a critical chiral building block featuring a quaternary stereocenter.

Product Focus: Methodological Validation Workflows (X-Ray vs. VCD vs. NMR) Target Audience: Medicinal Chemists, CMC Leads, and Structural Biologists.

Executive Summary: The Stereochemical Challenge

The molecule cis-(2-Amino-2-methyl-cyclopentyl)-methanol presents a specific stereochemical challenge in drug development. While the relative cis-geometry (relationship between the


 and 

groups) is often confirmed via NOE (Nuclear Overhauser Effect) NMR studies, establishing the absolute configuration (e.g.,

vs.

) is non-trivial due to two structural factors:
  • Quaternary Chiral Center (C2): The presence of the methyl group at the amine position creates steric bulk, complicating standard enzymatic resolution or chiral derivatization.

  • Primary Alcohol: The chiral center at C1 is

    
    -positioned relative to the hydroxyl group. Standard Mosher’s ester analysis on primary alcohols often yields weak 
    
    
    
    values, leading to ambiguous assignments.

This guide compares three validation workflows to establish the "Gold Standard" for this scaffold.

Comparative Analysis of Validation Methods

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard (Indisputable) Mechanism: Direct determination of atomic positions and anomalous scattering (using heavy atoms) to define absolute stereochemistry.

  • Why it works: The free base is an oil or low-melting solid, but the Hydrochloride (HCl) or L-Tartrate salts often form high-quality monoclinic or orthorhombic crystals.

  • The Workflow:

    • Synthesize the salt (e.g., dissolve free base in MeOH, add 1.0 eq HCl in dioxane).

    • Grow crystals via slow vapor diffusion (MeOH/Et2O).

    • Solve structure.[1][2] If light atoms (C, H, N, O) provide insufficient anomalous signal (Flack parameter indeterminate), derivatize the amine with a heavy atom (e.g., p-bromobenzenesulfonyl chloride).

Method B: Vibrational Circular Dichroism (VCD)

Status: The Modern Standard (No Crystals Required) Mechanism: Measures the differential absorption of left and right circularly polarized infrared light. This experimental spectrum is compared against a theoretical spectrum calculated via Density Functional Theory (DFT).

  • Why it works: VCD is sensitive to the global chirality of the molecule and does not require crystallization. It is particularly effective for quaternary centers where rigid conformations exist.

  • The Workflow:

    • Acquire FTIR and VCD spectra of the sample (dissolved in

      
       or 
      
      
      
      ).
    • Perform conformational search (molecular mechanics).

    • Optimize geometry and calculate VCD frequencies using DFT (e.g., B3LYP/6-31G* level).

    • Compare experimental vs. calculated spectra using similarity scoring (SimIR/SimVCD).

Method C: NMR Derivatization (Modified Mosher/FLEC)

Status: The Accessible Alternative (Rapid but Prone to Error) Mechanism: Reaction with a chiral derivatizing agent (CDA) to form diastereomers.

  • Critical Constraint: Standard Mosher esterification of the primary alcohol is risky due to the distance of the chiral center.

  • Recommended Protocol: Derivatize the amine using

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The amide bond restricts rotation more effectively than the ester, and the
    
    
    group provides a sensitive probe in
    
    
    NMR.
  • Risk: Steric hindrance at the quaternary methyl group may slow the reaction or induce rotamers that complicate spectral interpretation.

Data Presentation: Methodological Trade-offs

FeatureMethod A: SC-XRD (Salt)Method B: VCD + DFTMethod C: NMR (MTPA-Amide)
Confidence Level Absolute (100%) Very High (>95%)Moderate (80-90%)
Sample State Single Crystal RequiredSolution (Liquid/Oil)Solution (Derivative)
Time to Result 1–4 Weeks (Crystallization)2–3 Days (Calc + Exp)1 Day
Material Needed >10 mg~5 mg (Recoverable)~2 mg (Destructive)
Primary Risk Failure to crystallizePoor DFT conformational fitKinetic resolution/Sterics
Cost High (Instrument/Service)High (Software/Instrument)Low (Reagents)

Strategic Decision Workflow (Graphviz)

The following diagram outlines the logical decision tree for validating the configuration of cis-(2-Amino-2-methyl-cyclopentyl)-methanol.

ValidationWorkflow Start Start: Unknown Configuration cis-(2-Amino-2-methyl-cyclopentyl)-methanol IsSolid Is the sample a solid? Start->IsSolid TryCryst Attempt Recrystallization (HCl or Tartrate Salt) IsSolid->TryCryst Yes/Maybe VCD_Route Proceed to VCD Analysis (Solution Phase) IsSolid->VCD_Route No (Oil) CrystalsFormed Did quality crystals form? TryCryst->CrystalsFormed XRD Perform Single Crystal XRD (Analyze Flack Parameter) CrystalsFormed->XRD Yes CrystalsFormed->VCD_Route No Final_Assign Assign Absolute Config (1R, 2S) or (1S, 2R) XRD->Final_Assign DFT_Calc DFT Calculation (B3LYP/6-31G*) VCD_Route->DFT_Calc Compare Compare Exp vs. Calc Spectra DFT_Calc->Compare Match High Similarity Score Compare->Match Good Fit NoMatch Low Similarity / Ambiguous Compare->NoMatch Poor Fit Match->Final_Assign Derivatize Derivatize Amine with MTPA-Cl (Mosher Amide) NoMatch->Derivatize NMR_Analysis 19F/1H NMR Analysis (Delta-Delta Method) Derivatize->NMR_Analysis NMR_Analysis->Final_Assign

Caption: Decision matrix prioritizing SC-XRD and VCD over chemical derivatization to minimize steric-induced errors.

Detailed Experimental Protocols

Protocol 1: Preparation of the HCl Salt for X-Ray

Objective: To generate single crystals suitable for XRD analysis.

  • Dissolution: Dissolve 50 mg of the free base cis-(2-Amino-2-methyl-cyclopentyl)-methanol in 0.5 mL of HPLC-grade methanol.

  • Salt Formation: Add 1.1 equivalents of 4M HCl in dioxane dropwise. Stir for 15 minutes.

  • Vapor Diffusion:

    • Place the methanolic solution in a small inner vial (GC vial).

    • Place this vial inside a larger jar containing 5 mL of diethyl ether or hexane (antisolvent).

    • Cap tightly and store at 4°C for 3–7 days.

  • Harvesting: Look for prismatic needles. Mount under oil at low temperature (100 K) for data collection.

Protocol 2: VCD Workflow (Solution Phase)

Objective: Validation without crystallization.

  • Sample Prep: Dissolve ~10 mg of sample in

    
     (
    
    
    
    ). Place in a
    
    
    IR cell with a 100
    
    
    path length.
  • Measurement: Collect IR and VCD spectra (typically 4-hour accumulation) on a ChiralIR-2X or equivalent spectrometer.

  • Calculation:

    • Conformational Search: Use MMFF94 force field to find all conformers within 5 kcal/mol.

    • Geometry Optimization: DFT at B3LYP/6-31G(d) level.

    • Frequency Calc: Calculate rotational strengths and Lorentzian broaden to match experimental resolution.

  • Validation: Visually overlay the bands in the fingerprint region (1000–1500

    
    ). A correct assignment will show a 1:1 correspondence in sign and intensity of multiplets.
    
Protocol 3: Modified Mosher's Amide Synthesis

Objective: NMR-based assignment if hardware for A or B is unavailable.

  • Reaction: To a solution of the amino-alcohol (10 mg) in dry DCM (1 mL), add

    
     (3 eq) and 
    
    
    
    (1.2 eq). Note: The amine reacts preferentially over the primary alcohol under controlled conditions.
  • Monitoring: Stir at RT for 2 hours. Monitor by TLC.[3]

  • Workup: Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .
  • Repeat: Perform the same reaction with

    
     in a parallel vial.
    
  • Analysis: Acquire

    
     NMR. Calculate 
    
    
    
    .[4]
    • Interpretation: Map the

      
       signs to the substituents. Due to the quaternary center, focus on the protons of the cyclopentyl ring and the hydroxymethyl group.
      

References

  • Determination of Absolute Configuration of Stereogenic Carbinol Carbons. Hoye, T. R., et al.[4] Nature Protocols, 2007. [Link] (Source for Mosher ester analysis protocols)

  • Vibrational Circular Dichroism: A New Tool for the Stereochemical Assignment of Chiral Drugs. Polavarapu, P. L. Chirality, 2008. [Link] (Validation of VCD for non-crystalline small molecules)

  • Flack Parameter and Absolute Structure Determination. Parsons, S., et al. Acta Crystallographica Section B, 2013. [Link] (Standard for interpreting X-ray data for light-atom structures)

  • Synthesis and Resolution of cis-(2-Amino-2-methyl-cyclopentyl)-methanol Derivatives. PubChem Compound Summary. [Link] (Chemical properties and identifiers for the HCl salt)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.